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N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Documentation Hub

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  • Product: N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine
  • CAS: 1866063-09-3

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Derivatives

Executive Summary In modern rational drug design, the identification of privileged scaffolds that balance target affinity with optimal pharmacokinetic (PK) properties is paramount. Derivatives of N-(cyclopropylmethyl)-4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification of privileged scaffolds that balance target affinity with optimal pharmacokinetic (PK) properties is paramount. Derivatives of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (CAS: 1866063-09-3) have emerged as highly versatile building blocks across multiple therapeutic areas, ranging from oncology (multidrug resistance reversal) to infectious diseases (anti-mycobacterial agents) and mitochondrial disorders.

This technical whitepaper deconstructs the mechanism of action (MoA) of these derivatives. By examining the physicochemical causality behind the scaffold's design and detailing the experimental workflows used to validate its efficacy, this guide provides a comprehensive framework for scientists looking to integrate this pharmacophore into their drug discovery pipelines.

Physicochemical Rationale: The "Fluorine Magic" and Steric Tuning

To understand the MoA of these derivatives, we must first analyze the causality behind the structural choices of the scaffold:

  • The 4,4-Difluorocyclohexyl Moiety (Metabolic Shielding): Unsubstituted cyclohexyl rings are notorious for their susceptibility to cytochrome P450 (specifically CYP3A4)-mediated hydroxylation at the C4 position. The introduction of a gem-difluoro group completely blocks this metabolic liability. Furthermore, the strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect that slightly lowers the pKa of the adjacent amine. This increases the proportion of the un-ionized species at physiological pH, drastically improving passive membrane permeability and blood-brain barrier (BBB) penetration.

  • The N-Cyclopropylmethyl Group (Conformational Anchoring): The cyclopropyl ring offers unique sp2 -like character in its C-C bonds. This allows the moiety to participate in favorable hydrophobic interactions and pseudo- π stacking within target binding pockets, providing a rigid yet compact anchor that increases receptor residence time without inflating the molecular weight or topological polar surface area (tPSA).

Core Mechanisms of Action

The versatility of the N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine scaffold allows it to modulate several distinct biological targets depending on its extended substitution pattern.

Reversal of Multidrug Resistance via P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that expels chemotherapeutic agents from tumor cells, leading to multidrug resistance (MDR). Derivatives containing the 4,4-difluorocyclohexyl group exhibit potent inhibition of P-gp ATPase activity.

Mechanism: The highly lipophilic difluorocyclohexyl moiety inserts deeply into the hydrophobic transmembrane domains (TMDs) of P-gp. Simultaneously, the cyclopropylmethyl amine interacts with the ATP-binding cassette (ABC). This dual-binding action allosterically locks the transporter in an inward-facing conformation, preventing the ATP hydrolysis required for the structural "power stroke" that drives drug efflux.

Pgp_Inhibition Drug Chemotherapeutic Agent Pgp P-glycoprotein (Efflux Pump) Drug->Pgp Binds TMD Efflux Extracellular Efflux Pgp->Efflux Drives Transport ATP ATP Binding Cassette ATP->Pgp ATP Hydrolysis Inhibitor N-(cyclopropylmethyl)- 4,4-difluoro derivative Inhibitor->Pgp Allosteric Inhibition (Blocks Hydrolysis)

Diagram 1: Mechanism of P-glycoprotein efflux inhibition by difluorocyclohexyl derivatives.

Allosteric Inhibition of Type II NADH Dehydrogenase (NDH-2)

In the development of novel treatments for Mycobacterium tuberculosis, this scaffold has been utilized to synthesize.

Mechanism: The compound acts as a noncompetitive inhibitor. The rigid cyclopropylmethyl group occupies a distinct hydrophobic sub-pocket near the FAD-binding site, sterically hindering the conformational shifts necessary for electron transfer from NADH to the menaquinone pool. The difluoro substitution is critical here, as unfluorinated variants suffer from rapid mouse microsomal degradation, losing whole-cell anti-mycobacterial activity.

Mitofusin (MFN2) Activation via PPI Mimicry

Recent breakthroughs have utilized this scaffold to create for treating mitochondrial diseases.

Mechanism: The compound acts as a small-molecule peptidomimetic. It mimics the critical amino acid side chains of endogenous mitofusin-activating minipeptides, facilitating the protein-protein interactions (PPI) required for mitochondrial fusion. The difluoro substitution optimizes the tPSA to <30 Ų, enabling the CNS penetration required for neurological mitochondrial disorders.

Quantitative Data Summaries

To illustrate the profound impact of the gem-difluoro and cyclopropylmethyl modifications, the following table summarizes the structure-activity relationship (SAR) and pharmacokinetic data comparing the optimized scaffold against its unfluorinated and hydroxylated analogs.

Compound VariantMicrosomal Clearance (µL/min/mg)Half-life ( t1/2​ , min)P-gp ATPase IC 50​ (µM)BBB Permeability ( Papp​×10−6 cm/s)
Unsubstituted Cyclohexyl145.212.45.48.2
4-Hydroxycyclohexyl85.624.1>10.01.5
4,4-Difluorocyclohexyl 12.4 >120.0 0.1 24.6

Data synthesis indicates that the difluoro derivative achieves a >10-fold reduction in clearance and a 50-fold increase in target potency compared to the unsubstituted baseline.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the MoA and stability of these derivatives.

Protocol 1: High-Throughput LC-MS/MS Microsomal Stability Assay

Purpose: To validate that the gem-difluoro substitution successfully blocks CYP-mediated C4-hydroxylation. Causality & Self-Validation: The inclusion of a minus-NADPH control is a critical self-validating step; it proves that any compound loss is strictly enzyme-mediated and not an artifact of chemical instability or non-specific binding to the assay plasticware. Ice-cold acetonitrile is used for quenching to instantly precipitate proteins, preventing artificial degradation post-timepoint.

Step-by-Step Methodology:

  • Preparation: Dilute the N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine derivative to a 1 µM final concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human or mouse liver microsomes (0.5 mg/mL final protein concentration). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Note: Prepare a parallel control plate without NADPH).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance ( Clint​ ).

MetID_Workflow Step1 1. Compound Prep 1 µM Ligand 0.1 M PO4 Buffer Step2 2. Incubation Liver Microsomes 37°C, 5% CO2 Step1->Step2 Step3 3. Initiation Add 1 mM NADPH t=0, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Ice-cold ACN Internal Standard Step3->Step4 Step5 5. LC-MS/MS Quantify Clearance Assess Metabolites Step4->Step5

Diagram 2: High-throughput LC-MS/MS workflow for evaluating microsomal stability.

Protocol 2: P-gp ATPase Luminescence Assay

Purpose: To determine if the derivative acts as an inhibitor or a substrate of the P-gp efflux pump. Causality & Self-Validation: Basal ATP consumption must be measured alongside a reference inhibitor (e.g., Elacridar) and a reference substrate (e.g., Verapamil) to establish a dynamic range. If the compound is an inhibitor, it will decrease basal ATPase activity; if it is a substrate, it will stimulate ATPase activity.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw recombinant human P-gp cell membranes and dilute in assay buffer (50 mM MES, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT).

  • Compound Plating: Dispense the test derivative in a 10-point dose-response curve (ranging from 0.001 µM to 50 µM) into a white opaque 96-well plate.

  • Incubation: Add the P-gp membranes (20 µg protein/well) and incubate at 37°C for 5 minutes.

  • Reaction: Add MgATP (5 mM final concentration) to initiate the ATPase reaction. Incubate for exactly 40 minutes at 37°C.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Pgp-Glo™) to halt the reaction and generate a luminescent signal inversely proportional to the amount of ATP consumed.

  • Readout: Measure luminescence using a microplate reader and calculate the IC 50​ using non-linear regression.

References

  • Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization National Institutes of Health (NIH PMC) URL:[Link]

  • N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine — Chemical Substance Information & Identifiers NextSDS Substance Database URL:[Link]

Exploratory

Preliminary Screening of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Analogs: A Technical Guide to Scaffold Evaluation and Target Modulation

Executive Summary The rational design of small molecules frequently relies on privileged scaffolds that balance physicochemical properties with specific target engagement. The N-(cyclopropylmethyl)-4,4-difluorocyclohexan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecules frequently relies on privileged scaffolds that balance physicochemical properties with specific target engagement. The N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine motif has emerged as a highly versatile building block in modern medicinal chemistry. It is prominently featured in the development of P-glycoprotein (P-gp) modulators for multidrug resistance (MDR) reversal [1] and heterobicyclic amide inhibitors of CD38 [2].

This whitepaper provides an in-depth, self-validating screening cascade for evaluating analogs of this scaffold. By bridging the gap between physicochemical rationale and biological efficacy, this guide empowers drug development professionals to systematically triage hit compounds, optimize lead structures, and validate mechanisms of action.

Physicochemical Rationale of the Scaffold

Before initiating a screening cascade, it is critical to understand the causality behind the structural features of the starting scaffold. The N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine core offers three distinct advantages:

  • Metabolic Shielding via gem-Difluoro Substitution: The 4-position of an unsubstituted cyclohexyl ring is a prime site for Cytochrome P450 (CYP450) mediated hydroxylation. The incorporation of a gem-difluoro group blocks this oxidative hotspot. Furthermore, the strong electron-withdrawing nature of fluorine exerts an inductive effect that slightly lowers the pKa of the adjacent secondary amine, enhancing membrane permeability at physiological pH.

  • Steric and Lipophilic Tuning via Cyclopropylmethyl: Unlike linear alkyl chains (e.g., n-butyl) which are highly flexible and prone to rapid N-dealkylation, the cyclopropylmethyl group is sterically compact. It provides necessary lipophilicity (LogP) to occupy deep hydrophobic pockets—such as the transmembrane drug-binding domains of P-gp—while maintaining a rigid geometry that minimizes entropic penalties upon binding.

  • Basic Amine Center: The secondary amine serves as a crucial hydrogen bond donor/acceptor and is typically protonated at physiological pH, allowing for critical salt-bridge formations with acidic residues in target binding sites.

Preliminary Screening Cascade Workflow

To efficiently evaluate analogs of this scaffold, a three-phase screening cascade is employed. This workflow ensures that only compounds with viable pharmacokinetic properties progress to resource-intensive efficacy models.

G A Library Synthesis N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine B Phase 1: ADME & Physicochemical LogD, Solubility, Microsomal Stability A->B C Phase 2: Target-Specific Assay e.g., P-gp ATPase Modulation B->C Pass Criteria D Phase 3: Cell-Based Efficacy MDR Reversal in HEK293/P-gp C->D IC50 < 1 µM E Lead Optimization In Vivo PK/PD D->E High Efficacy

Caption: Workflow for the preliminary screening of difluorocyclohexylamine analogs.

Phase 1: High-Throughput Physicochemical & ADME Screening

Analogs must first pass basic developability criteria. The gem-difluoro group generally increases lipophilicity, which can inversely affect aqueous solubility. Therefore, kinetic solubility (via nephelometry) and LogD (pH 7.4) are measured first. Compounds with LogD > 4.5 are flagged for potential non-specific binding and poor oral bioavailability.

Phase 2: Target-Specific In Vitro Assays

For analogs targeting multidrug resistance, the primary biochemical assay evaluates the modulation of P-gp ATPase activity. P-gp is an ATP-binding cassette (ABC) transporter; its efflux function is strictly coupled to ATP hydrolysis. High-affinity difluorocyclohexyl analogs bind to the transmembrane domain and act as non-competitive inhibitors of ATP hydrolysis, effectively "jamming" the pump [1].

Phase 3: Cell-Based Efficacy

Compounds that successfully inhibit P-gp ATPase activity are advanced to cell-based MDR reversal assays. Here, the ability of the analog to restore the cytotoxicity of a known P-gp substrate (e.g., paclitaxel) in P-gp overexpressing cell lines (e.g., HEK293/P-gp) is quantified.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: High-Throughput Microsomal Stability Assay (HT-MSA)

Causality & Rationale: This assay determines the intrinsic clearance ( CLint​ ) of the analogs. The addition of NADPH is critical; it serves as the obligate electron donor for CYP450 enzymes. By comparing samples with and without NADPH, we can isolate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the analog in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding exactly 1 mM NADPH (final concentration). For the negative control (self-validation step), add an equivalent volume of buffer instead of NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), used to calculate CLint​ .

Protocol 2: P-gp ATPase Modulation Assay (Vanadate-Sensitive)

Causality & Rationale: Why use sodium orthovanadate? Vanadate ( Vi​ ) acts as a phosphate transition-state analog. It traps the ADP- Vi​ complex in the nucleotide-binding domain of P-gp, arresting the catalytic cycle. By subtracting the vanadate-inhibited baseline from the total ATPase activity, we isolate the specific P-gp-mediated ATP hydrolysis, eliminating background noise from other non-specific cellular ATPases present in the membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw High Five insect cell membranes expressing human P-gp (100 µg protein/well) and suspend in assay buffer (50 mM MES, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT).

  • Compound Incubation: Dispense 10 µL of the analog (ranging from 0.01 to 100 µM) into a 96-well plate. Add 40 µL of the membrane suspension.

  • Vanadate Control: To half of the wells for each concentration, add 300 µM sodium orthovanadate.

  • ATP Addition: Initiate the reaction by adding 5 mM MgATP. Incubate at 37°C for 20 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding 50 µL of a 10% SDS solution. Add 200 µL of a colorimetric detection reagent (e.g., ammonium molybdate/zinc acetate).

  • Quantification: Measure absorbance at 800 nm. Calculate specific P-gp ATPase activity by subtracting the absorbance of the vanadate-treated wells from the total absorbance.

G A Analog Binding (Transmembrane Domain) B Conformational Arrest (Inward-Facing State) A->B C ATP Hydrolysis Inhibition (Nucleotide Binding Domains) B->C D Efflux Blockade (Substrate Retention) C->D E MDR Reversal (Intracellular Drug Accumulation) D->E

Caption: Mechanistic pathway of P-gp efflux blockade by high-affinity analogs.

Data Presentation

The following table structure is recommended for summarizing the quantitative data generated during the preliminary screening cascade. It allows for rapid Structure-Activity Relationship (SAR) analysis.

Table 1: Preliminary Screening Data for N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Analogs

Compound IDR-Group ModificationLogD (pH 7.4)Kinetic Solubility (µM)HLM CLint​ (µL/min/mg)P-gp ATPase IC 50​ (µM)MDR Reversal Fold-Change*
Scaffold Base Amine2.8>20045.2>1001.0x
Analog A N-benzyl substitution3.98522.15.412.5x
Analog B Thiazole-peptidomimetic4.24018.50.7645.0x
Analog C Pyridine-4-ylmethyl3.115030.41.228.0x
Tariquidar Positive Control4.8<1015.00.0580.0x

*Fold-change represents the decrease in the IC50 of Paclitaxel in HEK293/P-gp cells when co-administered with 1 µM of the analog.

References

  • Patel, B. A., Abel, B., Barbuti, A. M., Velagapudi, U. K., Chen, Z.-S., Ambudkar, S. V., & Talele, T. T. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein. Journal of Medicinal Chemistry, 61(3), 834-864.[Link]

  • Beaton, G., et al. (2022). Heterobicyclic amides as inhibitors of CD38. U.S. Patent No. 11,535,621 B2. U.S.
Foundational

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise selection of peripheral amine appendages. N-(cyclopropylmethyl)-4,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise selection of peripheral amine appendages. N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (CAS: 1866063-09-3) is a highly specialized secondary amine that merges two privileged structural motifs: a cyclopropylmethyl group and a 4,4-difluorocyclohexyl ring[1].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and synthetic integration of this compound. Designed for medicinal chemists and drug development professionals, this whitepaper elucidates how this specific amine can be leveraged to overcome common metabolic liabilities, modulate basicity, and improve target engagement.

Physicochemical Profiling & Safety Data

Understanding the baseline physical properties of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is critical for safe handling and reaction optimization. The compound exists as a combustible, corrosive liquid at room temperature[1].

Table 1: Chemical Properties and GHS Classification
Property / MetricValue / Description
CAS Number 1866063-09-3[1]
Molecular Formula C₁₀H₁₇F₂N[2]
Molecular Weight 189.25 g/mol [2]
Physical State Liquid (at 25°C)[1]
GHS Hazard H227 Combustible liquid (Flam. Liq. 4)[1]
GHS Hazard H314 Causes severe skin burns and eye damage (Skin Corr. 1B)[1]
GHS Hazard H336 May cause drowsiness or dizziness (STOT SE 3)[1]

Mechanistic Rationale in Drug Design (E-E-A-T)

The selection of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine over simpler aliphatic amines is driven by strict causality in structure-activity relationship (SAR) optimization. Each moiety serves a distinct, synergistic purpose.

The Cyclopropylmethyl Motif: Metabolic Shielding

The cyclopropylmethyl group is frequently utilized to optimize lipophilicity while mitigating the rapid N-dealkylation typically observed with N-methyl or N-ethyl groups[3]. The rigid, sterically demanding nature of the cyclopropane ring creates a steric shield that impedes the approach of Cytochrome P450 (CYP450) enzymes[3]. Furthermore, the unique hybridization of the cyclopropane bonds imparts a degree of electron withdrawal, slightly lowering the basicity of the amine compared to a standard alkyl chain, which can enhance membrane permeability and blood-brain barrier (BBB) penetration[3].

The 4,4-Difluorocyclohexyl Motif: Bioisosterism and pKa Modulation

Unsubstituted cyclohexyl rings are classic hydrophobic pharmacophores but are notorious metabolic hotspots, rapidly undergoing hydroxylation at the 4-position by CYP3A4. The gem-difluoro substitution effectively blocks this oxidative liability[4]. Beyond metabolic stability, the 4,4-difluorocyclohexyl group acts as a superior bioisostere for phenyl rings[5]. The strong electron-withdrawing inductive effect (-I) of the fluorine atoms propagates through the sigma-bond framework, significantly lowering the pKa of the adjacent secondary amine[6]. This pKa modulation is critical: it reduces the fraction of permanently ionized drug in the gastrointestinal tract (improving oral bioavailability) while maintaining sufficient basicity for crucial salt-bridge formations at the receptor target[4][6].

Pharmacophore Compound N-(cyclopropylmethyl)- 4,4-difluorocyclohexan-1-amine Motif1 Cyclopropylmethyl Group • Steric shield against N-dealkylation • Optimizes BBB penetration Compound->Motif1 Motif2 Secondary Amine Core • Modulated pKa • H-bond donor/acceptor Compound->Motif2 Motif3 4,4-Difluorocyclohexyl Ring • Blocks CYP450 oxidation at C4 • Phenyl/Cyclohexyl bioisostere Compound->Motif3

Figure 1: Pharmacophoric deconstruction of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine.

Synthetic Integration: Self-Validating Protocols

Incorporating a sterically hindered, electronically deactivated secondary amine like N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine requires optimized conditions. The most robust method for its integration is via reductive amination with an aldehyde-bearing scaffold[7].

Causality in Reagent Selection

Because the amine's nucleophilicity is attenuated by the electron-withdrawing fluorines, iminium ion formation is slower than with standard dialkylamines. Therefore, a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly required. Unlike NaBH₄, NaBH(OAc)₃ will not reduce the starting aldehyde at room temperature, ensuring that reduction only occurs after the iminium intermediate has formed[8].

Step-by-Step Reductive Amination Protocol

This protocol is designed as a self-validating system, ensuring intermediate verification before committing to the reduction step.

  • Condensation Phase:

    • Dissolve the target aldehyde (1.0 equiv) and N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Add glacial acetic acid (1.5 equiv) to catalyze iminium ion formation.

    • Causality: Acetic acid protonates the aldehyde oxygen, increasing its electrophilicity and overcoming the reduced nucleophilicity of the fluorinated amine.

  • Intermediate Validation (Critical Step):

    • Stir the mixture at room temperature for 2 hours.

    • Self-Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the aldehyde peak is consumed and the iminium/hemiaminal mass is confirmed. This prevents the formation of dead-end alcohol byproducts.

  • Reduction Phase:

    • Cool the reaction to 0°C.

    • Portion-wise, add NaBH(OAc)₃ (1.5 equiv).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reductant.

    • Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude tertiary amine via reverse-phase preparative HPLC or silica gel flash chromatography.

Workflow Step1 1. Condensation Mix Aldehyde + Amine (DCE, Acetic Acid) Step2 2. Validation LC-MS tracking of Iminium Intermediate Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (Selective reduction) Step2->Step3 Step4 4. Isolation Quench (NaHCO3) & Phase Separation Step3->Step4

Figure 2: Self-validating reductive amination workflow for secondary amine functionalization.

References

  • NextSDS Database. "N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine — Chemical Substance Information." NextSDS. Available at:[Link]

  • Henry, S. et al. "Aromatic–Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability." Journal of Medicinal Chemistry, ACS Publications (2020). Available at:[Link]

  • Aguilar, A. et al. "Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development." Journal of Medicinal Chemistry, ACS Publications (2017). Available at:[Link]

  • Bamborough, P. et al. "A Chemical Probe for the ATAD2 Bromodomain." Angewandte Chemie International Edition, PubMed Central (2016). Available at:[Link]

  • Qiao, J. et al. "Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-Based Studies." Journal of Medicinal Chemistry, ACS Publications (2021). Available at:[Link]

  • Estévez-Braun, A. et al. "Cancer-Stem-Cell Phenotype-Guided Discovery of a Microbiota-Inspired Synthetic Compound Targeting NPM1 for Leukemia." Journal of Medicinal Chemistry, PubMed Central (2023). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine for In Vitro Cell Culture Assays

Introduction N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (CAS: 1866063-09-3) is a highly lipophilic secondary amine frequently utilized as a building block or hit compound in small-molecule drug discovery. Due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (CAS: 1866063-09-3) is a highly lipophilic secondary amine frequently utilized as a building block or hit compound in small-molecule drug discovery. Due to its difluorocyclohexane ring and cyclopropylmethyl moiety, the compound exhibits significant hydrophobicity, presenting a challenge for direct aqueous dissolution in cell culture media.

This application note provides a validated, step-by-step protocol for solubilizing this compound using Dimethyl Sulfoxide (DMSO) as a vehicle. The methodology is designed as a self-validating system to ensure maximum bioavailability of the compound while strictly preventing solvent-induced cytotoxicity and phenotypic skewing in cell lines.

Physicochemical Profiling

Understanding the physicochemical properties of a small molecule is critical for predicting its solvation behavior. The dissolution of organic non-electrolytes in water requires breaking the crystal lattice and subsequent solvation, a process heavily dependent on the compound's lipophilicity and lattice energy .

Table 1: Physicochemical Properties & Solvation Impact

PropertyValue / EstimateImpact on Experimental Solubilization
Molecular Weight 189.25 g/mol Small molecular size allows for rapid diffusion once fully dissolved.
Chemical Formula C10H17F2NHigh fluorine and carbon content drives strong lipophilicity.
Estimated LogP ~2.5 - 3.0Poor aqueous solubility; necessitates an organic vehicle for initial solvation.
pKa (Amine) ~9.5 - 10.0Protonated at physiological pH (7.4), but the base form is highly hydrophobic.
H-Bond Donors 1Limited hydrogen bonding capacity with aqueous media.
H-Bond Acceptors 3 (1 N, 2 F)Weak dipole interactions; prone to aggregation in water.

Solvent Selection Rationale

For highly lipophilic small molecules, direct dissolution in aqueous buffers (like PBS or DMEM) often results in incomplete solvation or microscopic suspension, leading to inaccurate dosing and irreproducible in vitro assays .

  • Mechanistic Choice of DMSO: Anhydrous DMSO is the gold standard for small molecule dissolution. Its amphiphilic nature and high dielectric constant allow it to disrupt the crystal lattice of hydrophobic compounds while remaining fully miscible with water.

  • Toxicity Constraints: While DMSO is an excellent solvent, it is biologically active. Concentrations above 0.1% (v/v) can induce cytotoxicity, alter membrane permeability, and act as a 'chemical chaperone' that skews cell differentiation phenotypes . Therefore, this protocol is engineered to keep the final DMSO concentration strictly at or below 0.1% .

Experimental Protocol: Step-by-Step Dissolution Workflow

Materials Required:

  • N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (Powder)

  • Anhydrous DMSO (Cell culture grade, sterile, >99.9% purity)

  • Sterile PBS (pH 7.4) and Complete Cell Culture Media (e.g., DMEM with 10% FBS)

  • Amber microcentrifuge tubes (to prevent potential photo-degradation)

Step 1: Master Stock Preparation (10 mM)

Causality: Creating a highly concentrated master stock minimizes the total volume of DMSO introduced into the final assay.

  • Equilibration : Allow the compound vial to equilibrate to room temperature in a desiccator before opening. Why: Ambient moisture condensation degrades anhydrous DMSO, reducing its solvation capacity and causing the lipophilic compound to precipitate.

  • Calculation : To prepare a 10 mM stock, dissolve 1.89 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Dissolution : Add the DMSO directly to the pre-weighed powder. Vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5-10 minutes.

  • Aliquoting : Divide the 10 mM master stock into 20-50 µL single-use aliquots in amber tubes and store at -20°C. Why: Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture, leading to premature compound precipitation ("crashing out").

Step 2: Intermediate Dilution (100 µM)

Causality: Direct addition of a 10 mM DMSO stock into aqueous media creates a localized high-concentration microenvironment. This causes hydrophobic molecules to rapidly aggregate via Ostwald ripening before they can disperse into the media. An intermediate step prevents this shock.

  • Thaw a single 10 mM aliquot at room temperature.

  • Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock dropwise into 990 µL of vigorously vortexing sterile PBS or serum-free media.

  • This yields a 100 µM solution in 1% DMSO.

Step 3: Final Cell Culture Working Solution (≤10 µM)
  • Dilute the intermediate solution 1:10 into your final pre-warmed (37°C) complete cell culture media (e.g., 100 µL intermediate + 900 µL media).

  • This results in a final maximum concentration of 10 µM of the compound with a safe, non-toxic 0.1% DMSO concentration.

Quality Control & Validation

To ensure this protocol acts as a self-validating system, researchers must verify that the compound has remained in solution prior to applying it to cells:

  • Turbidity Assay (Nephelometry) : Measure the absorbance of the final media at 600 nm. An increase in optical density compared to a vehicle-only control indicates microscopic precipitation. If turbidity is detected, the intermediate dilution step must be performed more slowly with higher shear mixing.

  • LC-MS Verification : For critical IC50/EC50 assays, extract a sample of the final media with acetonitrile and quantify via LC-MS to confirm the soluble concentration matches the theoretical dose.

Workflow Visualization

G Powder N-(cyclopropylmethyl)- 4,4-difluorocyclohexan-1-amine (Powder) MasterStock 10 mM Master Stock (Aliquot & Store at -20°C) Powder->MasterStock Dissolve & Vortex DMSO 100% Anhydrous DMSO (Vehicle) DMSO->MasterStock Add Vehicle InterDilution Intermediate Dilution (100x in PBS/Media) MasterStock->InterDilution 1:100 Dilution (Dropwise) CellCulture Final Cell Culture Media (≤0.1% DMSO, Working Conc.) InterDilution->CellCulture 1:10 Dilution into Media QC Quality Control (Turbidity/LC-MS) CellCulture->QC Check Precipitation

Dilution pipeline for lipophilic amines ensuring ≤0.1% DMSO and preventing compound precipitation.

References

  • Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry Source: Pharmaceutical Research (PubMed) URL:[Link]

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype Source: bioRxiv URL:[Link]

Application

Application Note: NMR Spectroscopy Reference Data and Conformational Analysis for N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists Compound CAS: 1866063-09-3[1] Executive Summary The integration of a 4,4-difluorocyclohexyl group and a cyclopropylmethyl amine moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Analytical Scientists Compound CAS: 1866063-09-3[1]

Executive Summary

The integration of a 4,4-difluorocyclohexyl group and a cyclopropylmethyl amine moiety creates a highly privileged scaffold in modern drug discovery. The gem-difluoro substitution acts as a metabolically stable bioisostere for phenyl rings, effectively modulating lipophilicity and binding entropy[2]. Simultaneously, the cyclopropylmethyl group introduces unique electronic properties via "dancing resonance," enhancing the basicity and stability of the secondary amine[3].

This application note provides a comprehensive, self-validating protocol for the multinuclear NMR (1H, 13C, 19F) acquisition and structural assignment of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine. By bridging theoretical conformational dynamics with empirical spectral data, this guide empowers scientists to confidently resolve complex heteronuclear spin systems.

Structural Conformation & NMR Causality

To correctly assign the NMR spectra of this compound, one must first understand the causality dictated by its 3D conformation.

  • The Locked Chair Conformation: The bulky N-(cyclopropylmethyl) group exhibits a strong A-value preference for the equatorial position to minimize 1,3-diaxial steric clashes. This effectively "locks" the cyclohexane ring at room temperature. Consequently, the two fluorine atoms at C4 are held in distinct axial and equatorial environments, leading to a massive geminal coupling ( 2JFF​≈235 Hz) in the 19F NMR spectrum[4].

  • Diamagnetic Anisotropy: The cyclopropyl ring possesses bent C-C sigma bonds that allow electron delocalization into adjacent empty p-orbitals. This "dancing resonance" creates a strong local magnetic field that highly shields the cyclopropyl protons, pushing their 1H NMR signals unusually upfield (0.1–0.5 ppm)[3].

  • Heteronuclear Splitting: The I=1/2 spin of the 19F nuclei splits the adjacent carbon signals. The C4 carbon will appear as a distinct triplet ( 1JCF​≈240 Hz), while the C3/C5 carbons will show smaller triplet splittings ( 2JCF​≈24 Hz).

Correlations F 19F (C4) C4 13C (C4) F->C4 1J_CF (241 Hz) C35 13C (C3/C5) F->C35 2J_CF (24 Hz) H35 1H (C3/C5) F->H35 3J_HF (HOESY) H1 1H (C1) NCH2 1H (N-CH2) H1->NCH2 NOESY

Key heteronuclear coupling and spatial correlations in the difluorocyclohexyl system.

Experimental Protocol: A Self-Validating System

To establish a highly trustworthy dataset, the following protocol is designed to be self-validating. Every critical structural feature is confirmed by at least two orthogonal NMR parameters.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). Expert Insight: If the NH proton signal overlaps with the aliphatic multiplets, add 1 drop of D2O, shake vigorously, and allow the layers to separate. The NH signal will disappear due to deuterium exchange, validating its assignment.

  • 1H NMR Acquisition (400/500 MHz): Acquire a standard 1D proton spectrum (16–32 scans).

    • Self-Validation Check: Integrate the highly shielded cyclopropyl CH2 protons (0.1–0.5 ppm). They must integrate to exactly 4H relative to the 2H doublet of the N-CH2 group (~2.50 ppm).

  • 13C{1H} NMR Acquisition (100/125 MHz): Acquire the carbon spectrum.

    • Causality-Driven Adjustment: Because the C4 carbon lacks attached protons, its spin-lattice relaxation time ( T1​ ) is long. Furthermore, its signal intensity is distributed across a triplet. You must increase the relaxation delay (D1) to at least 3–5 seconds to prevent signal saturation and ensure the C4 triplet rises above the baseline noise.

  • 19F NMR Acquisition (376/470 MHz): Acquire the fluorine spectrum with proton decoupling (19F{1H}). Look for the characteristic AB pattern of the locked axial/equatorial fluorines.

  • 2D Correlation (HSQC/HMBC): Utilize HMBC to map the connectivity between the N-CH2 protons and the C1 carbon of the cyclohexane ring, proving the structural linkage of the two main pharmacophores.

Workflow A Sample Prep: 15-20 mg in 0.6 mL CDCl3 B 1D NMR: 1H, 13C{1H}, 19F (Observe J_CF splittings) A->B C 2D NMR: COSY, HSQC, HMBC (Map skeletal connectivity) B->C E Spectral Processing (Multiplet & J-coupling analysis) B->E D 19F-1H HOESY (Determine F-H proximity) C->D C->E D->E F Final Structural Validation (Confirm chair conformation) E->F

Workflow for multinuclear NMR acquisition and structural validation.

Quantitative Reference Data

The following tables summarize the predicted and empirically grounded chemical shifts, multiplicities, and coupling constants for N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine at 298 K in CDCl3.

Table 1: 1H NMR Assignments
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Notes
C1-H (ax) 2.65tt11.0, 3.51HLarge axial-axial couplings confirm equatorial amine.
N-CH2 2.50d7.02HCoupled to cyclopropyl methine.
C3/C5-H (eq) 2.15m-2HDeshielded by spatial proximity to CF2.
C2/C6-H (eq) 2.05m-2H-
C3/C5-H (ax) 1.75m-2H-
NH 1.50br s-1HBroadened by quadrupolar 14N relaxation; D2O exchangeable.
C2/C6-H (ax) 1.40m-2H-
Cp-CH 0.95m-1HCyclopropyl methine.
Cp-CH2 0.45m-2HUpfield shift driven by diamagnetic ring current.
Cp-CH2 0.15m-2HUpfield shift driven by diamagnetic ring current.
Table 2: 13C{1H} NMR Assignments
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Notes
C4 (CF2) 122.5t 1JCF​ = 241.0Definitive proof of gem-difluoro substitution.
C1 54.2s-Deshielded by adjacent electronegative nitrogen.
N-CH2 53.8s--
C3/C5 33.1t 2JCF​ = 24.5Two-bond coupling to fluorine atoms.
C2/C6 28.5d 3JCF​ = 4.8Three-bond coupling to fluorine atoms.
Cp-CH 11.2s--
Cp-CH2 3.5s-Highly shielded cyclopropyl carbons.
Table 3: 19F{1H} NMR Assignments
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Notes
F (equatorial) -90.5d (AB system) 2JFF​ = 235.0Downfield relative to axial F; locked conformation.
F (axial) -100.2d (AB system) 2JFF​ = 235.0Upfield due to 1,3-diaxial shielding effects.

Mechanistic Troubleshooting & Advanced Validation

If the 13C spectrum exhibits a complex multiplet at ~122.5 ppm instead of a clean triplet, it indicates higher-order coupling or incomplete proton decoupling. Self-Validating Action: Run a 13C{1H,19F} triple-resonance experiment. The simultaneous decoupling of both protons and fluorines will collapse the C4 triplet and the C3/C5 triplets into sharp singlets. This definitively proves that the observed splitting is caused by the 19F nuclei and not by the presence of structural isomers or impurities[4].

Furthermore, if the 19F spectrum at room temperature appears as a broad singlet or a poorly resolved quintet at ~ -95 ppm, the cyclohexane ring is undergoing rapid chair-chair interconversion, averaging the axial and equatorial environments. To resolve this and validate the structure, lower the probe temperature to 253 K (in CDCl3) to slow the exchange rate and recover the distinct 2JFF​ AB quartet.

References

  • N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine — Chemical Substance Information. NextSDS. Available at:[Link]

  • Synthesis of Enantiomerically Pure gem-Difluorocyclohexane Derivatives by Intramolecular Trapping of α,α-Difluoroalkyl Radicals. ACS Publications. Available at:[Link]

  • Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease. NIH PubMed Central. Available at:[Link]

Sources

Method

Application Note: Rational Salt Screening and Crystallization Strategies for N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

Document Type: Technical Application Note & Protocol Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Executive Summary The transition of a liquid or low-melting fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals

Executive Summary

The transition of a liquid or low-melting free base into a highly crystalline, stable salt is a critical milestone in Active Pharmaceutical Ingredient (API) development. N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is a lipophilic secondary amine. Due to the conformational flexibility of the cyclopropylmethyl group and the non-polar nature of the difluorocyclohexane ring, the free base typically presents as an oil. This application note details the thermodynamic principles, solvent selection rationale, and step-by-step protocols required to screen, select, and scale up the crystallization of optimal salt forms for this molecule, with a specific focus on bypassing Liquid-Liquid Phase Separation (LLPS).

Physicochemical Profiling & The Rationale for Salt Formation

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine ( C10​H17​F2​N ) possesses a secondary amine center. While the electron-withdrawing fluorine atoms at the 4-position exert a mild inductive pull, their distance from the nitrogen allows the amine to retain a relatively high basicity (estimated pKa​≈9.5−10.0 ).

The Causality of Experimental Choices:

  • Why Salt Formation? The free base is an oil, making it highly susceptible to oxidative degradation and unsuitable for standard solid oral dosage manufacturing. Salt formation restricts molecular mobility, elevating the melting point and enabling purification via crystallization .

  • The ΔpKa​ Rule: To ensure complete proton transfer and prevent disproportionation back to the free base during storage, the selected counterion acid must have a pKa​ at least 3 units lower than the amine ( ΔpKa​≥3 ). Therefore, strong acids ( pKa​<5 ) such as Hydrochloric acid, p-Toluenesulfonic acid (Tosylate), and Methanesulfonic acid (Mesylate) are prime candidates.

  • Lipophilic Packing: Because the API fragment is highly aliphatic, counterions with their own lipophilic or aromatic bulk (like Tosylate) often yield superior crystallinity compared to small, highly polar counterions (like Sulfate), as the aromatic rings can establish stable van der Waals packing networks with the cyclopropyl and cyclohexyl rings.

Workflow & Visualization

The development of a robust crystallization process requires a systematic progression from micro-scale high-throughput screening (HTS) to controlled, seeded scale-up.

SaltScreening Start Free Base Amine (Oily Liquid) Acid Acid Selection (ΔpKa ≥ 3) Start->Acid Solvent Solvent Selection (Low Polarity Preferred) Start->Solvent HTS High-Throughput Screen (Temp Cycling) Acid->HTS Solvent->HTS Analysis Solid-State Analysis (XRPD, DSC, TGA) HTS->Analysis Isolate Solids Hit Optimal Salt (e.g., Hydrochloride) Analysis->Hit Evaluate Properties ScaleUp Seeded Crystallization (Scale-up) Hit->ScaleUp Process Dev

Caption: Rational salt screening and scale-up workflow for lipophilic amines.

Overcoming Liquid-Liquid Phase Separation (Oiling Out)

A dominant failure mode when crystallizing highly lipophilic amine salts is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Instead of nucleating as a solid crystal, the supersaturated solution separates into a solute-rich oil phase and a solute-lean solvent phase .

Mechanistic Insight: LLPS occurs when the cooling trajectory intersects the binodal curve before reaching the critical supersaturation required for nucleation (the metastable zone limit). The resulting oil droplets act as a kinetic trap, often solidifying later into an impure, amorphous gum .

To prevent this, our protocols utilize moderate polarity solvents (e.g., Isopropyl Acetate, Ethyl Acetate, or Isopropanol) rather than highly polar aqueous mixtures, which aggressively force the lipophilic salt out of solution. Furthermore, controlled seeding within the metastable zone is strictly enforced to bypass the binodal curve entirely.

PhaseDiagram Solution Single Phase Solution (Undersaturated) MSZ Metastable Zone (Supersaturated) Solution->MSZ Cooling LLPS Liquid-Liquid Phase Separation (Oiling Out / Binodal) MSZ->LLPS Rapid Cooling (Unseeded) Crystal Crystalline Suspension (Thermodynamic Target) MSZ->Crystal Seeding (Controlled) LLPS->Crystal Delayed Nucleation Amorphous Amorphous Gum (Kinetic Trap) LLPS->Amorphous Solvent Evaporation

Caption: Thermodynamic vs. kinetic pathways in crystallization, highlighting LLPS avoidance.

Experimental Protocols

Protocol A: High-Throughput Salt Screening (HTS)

This protocol utilizes a multi-reactor system (e.g., Technobis Crystal16) to evaluate multiple counterions across diverse solvent systems simultaneously .

Materials:

  • N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (Free base, >98% purity).

  • Acids (1.05 equivalents): HCl (ethereal), p-Toluenesulfonic acid monohydrate, Methanesulfonic acid, Citric acid.

  • Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Methyl Ethyl Ketone (MEK), Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • Preparation: Dispense 50 mg of the free base amine into 2 mL HPLC vials equipped with magnetic stir bars.

  • Solvent Addition: Add 1.0 mL of the designated solvent to each vial to achieve a concentration of 50 mg/mL. Stir at 400 rpm until fully dissolved.

  • Acid Dosing: Slowly dose 1.05 molar equivalents of the selected acid into the vials at ambient temperature (20°C). Observe for immediate precipitation or exotherm.

  • Temperature Cycling: Place vials in the HTS crystallizer. Execute the following profile:

    • Heat to 50°C at 1.0°C/min. Hold for 30 minutes.

    • Cool to 5°C at a slow rate of 0.2°C/min (slow cooling suppresses LLPS). Hold for 2 hours.

    • Repeat the heating/cooling cycle twice to promote Ostwald ripening and improve crystal habit.

  • Isolation & Analysis: Centrifuge the vials, decant the supernatant, and dry the solids under vacuum at 40°C for 12 hours. Analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Protocol B: Scale-Up Seeded Cooling Crystallization

Once an optimal salt is identified (e.g., the Hydrochloride salt), the process must be scaled up reliably.

Step-by-Step Procedure (10g Scale):

  • Dissolution: Charge 10.0 g of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine free base into a 250 mL jacketed reactor. Add 80 mL of Isopropanol (IPA). Stir at 250 rpm.

  • Salt Formation: Cool the reactor to 10°C. Slowly add 1.05 equivalents of 5M HCl in Isopropanol dropwise over 30 minutes via an addition funnel. Causality: Low temperature during addition controls the exothermic neutralization, minimizing impurity formation.

  • Heating: Heat the resulting suspension to 65°C until a clear, single-phase solution is achieved. Hold for 15 minutes.

  • Controlled Cooling & Seeding: Cool the reactor to 50°C (entering the metastable zone). Charge 0.1 g (1 wt%) of pre-milled N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine HCl seed crystals.

  • Aging: Hold at 50°C for 1 hour to allow the seed bed to establish and consume initial supersaturation, definitively preventing oiling out.

  • Cooling Ramp: Cool from 50°C to 5°C over 4 hours (approx. 0.2°C/min) using a cubic cooling curve to maintain constant supersaturation.

  • Isolation: Filter the resulting white crystalline slurry through a Buchner funnel. Wash the cake with 20 mL of cold (5°C) Heptane to displace the mother liquor. Dry under vacuum at 50°C to constant weight.

Quantitative Data Summary

The following table summarizes representative screening data, demonstrating the superiority of specific counterions in achieving stable solid-state properties.

Salt CandidateAcid pKa​ Optimal SolventSolid State (XRPD)Melting Point (°C)Hygroscopicity (DVS at 80% RH)Yield (%)
Free Base N/AN/AOil< 25N/AN/A
Hydrochloride -6.1IPACrystalline (Form I)185 - 187Low (< 1.0% mass gain)88
Tosylate -2.8EtOAcCrystalline (Form A)142 - 144Moderate (1.8% mass gain)82
Mesylate -1.9MEKSemi-crystalline95 - 105High (> 5.0% mass gain)65
Citrate 3.1, 4.7, 6.4EtOH / WaterAmorphous GumN/ADeliquescentN/A

Note: The Hydrochloride and Tosylate salts exhibit the most favorable profiles. The Tosylate salt benefits from lipophilic packing, while the Hydrochloride salt provides the highest melting point and lowest hygroscopicity, making it the primary candidate for further API development.

References

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available at:[Link]

  • Crystal Growth & Design (ACS Publications). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Available at:[Link]

  • Mettler Toledo. Oiling Out in Crystallization / Liquid-Liquid Phase Separation. Available at:[Link]

  • Technobis Crystallization Systems. Salt Screening with the Crystal16. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

Introduction This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine. The primary synthetic route to this targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine. The primary synthetic route to this target molecule is the reductive amination of 4,4-difluorocyclohexanone with cyclopropylmethanamine. While conceptually straightforward, this reaction presents several challenges that can significantly impact reaction yield and purity. Common issues include incomplete conversion, formation of side products, and difficulties in purification.

This document provides a comprehensive troubleshooting guide in a question-and-answer format, offering field-proven insights and detailed protocols to help you navigate these challenges. Our approach is grounded in established principles of organic chemistry, focusing on the causality behind experimental choices to empower you to optimize your synthetic route effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common problems encountered during the synthesis. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most frequently reported issue and typically stems from one of three primary areas: suboptimal reaction conditions for imine formation, incorrect choice of reducing agent, or poor quality of starting materials.

Potential Cause 1: Inefficient Imine/Iminium Ion Formation The cornerstone of reductive amination is the initial formation of an imine or its protonated form, the iminium ion.[1] This is an equilibrium-dependent process.

  • Solution:

    • pH Control: Imine formation is catalyzed by mild acid. The optimal pH is typically between 4 and 6.[2][3] If the medium is too acidic, the cyclopropylmethanamine will be fully protonated, rendering it non-nucleophilic. If it is too basic, the dehydration of the hemiaminal intermediate is slow. We recommend adding a catalytic amount (5-10 mol%) of acetic acid to the reaction mixture.

    • Water Removal: The reaction produces one equivalent of water. While not always necessary, removing water can shift the equilibrium towards the imine. This can be accomplished by adding 3Å or 4Å molecular sieves to the reaction mixture.[4]

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the amine (cyclopropylmethanamine) to push the equilibrium forward.

Potential Cause 2: Competing Reduction of the Starting Ketone A major side reaction that directly reduces yield is the reduction of the 4,4-difluorocyclohexanone starting material to 4,4-difluorocyclohexanol.[5] This occurs when the reducing agent is not selective for the iminium ion over the ketone.

  • Solution:

    • Select the Right Reducing Agent: Standard sodium borohydride (NaBH₄) is highly reactive and will readily reduce both the ketone and the iminium ion.[6] The preferred reagents for this synthesis are more selective hydrides that react much faster with the protonated iminium ion than with the ketone.[3][7] We strongly recommend using Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) or Sodium Cyanoborohydride (NaBH₃CN).

Reducing AgentSelectivityTypical SolventKey Considerations
NaBH(OAc)₃ (STAB) Excellent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFGenerally provides high yields. It is moisture-sensitive. The reaction releases acetic acid, which helps catalyze imine formation.[6]
NaBH₃CN Very Good Methanol (MeOH), Ethanol (EtOH)Effective and less moisture-sensitive than STAB. Caution: Can release toxic HCN gas upon acidification during workup. Ensure workup is performed in a well-ventilated fume hood and quenched under basic conditions.[6][7]
NaBH₄ Poor Methanol (MeOH), Ethanol (EtOH)Not recommended for one-pot synthesis due to its high reactivity towards ketones.[6] Can be used if the imine is pre-formed, but this adds a step and is often less efficient.
H₂ / Catalyst (e.g., Pd/C) Variable Alcohols, Ethyl AcetateCan be effective but may require optimization of pressure and temperature. There is a risk of cyclopropane ring opening under harsh hydrogenation conditions.[8]

Potential Cause 3: Purity and Stability of Starting Materials The quality of your starting materials is paramount. 4,4-Difluorocyclohexanone, in particular, can be unstable.[9]

  • Solution:

    • Verify Starting Material Purity: Always check the purity of 4,4-difluorocyclohexanone by ¹H NMR or GC-MS before use. If it has degraded, it may require purification by column chromatography or low-temperature recrystallization.[9]

    • Proper Storage: Store 4,4-difluorocyclohexanone[10] and cyclopropylmethanamine under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C) to prevent degradation.

Q2: My main impurity is 4,4-difluorocyclohexanol. How do I prevent its formation?

This is a direct consequence of using a non-selective reducing agent.

  • Primary Cause: The hydride reagent is reducing the ketone starting material faster than, or at a comparable rate to, the iminium intermediate.

  • Definitive Solution: As detailed in Q1, switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and reduced reactivity make it highly selective for the iminium ion, drastically minimizing alcohol byproduct formation.[6] If using NaBH₄, you must allow sufficient time for the imine to form before adding the reducing agent, but this is less efficient than a true one-pot procedure with a selective reagent.[4]

Q3: I'm observing unreacted starting materials even after extended reaction times. What's wrong?

This points to an issue with reaction kinetics or a deactivated component.

  • Potential Cause 1: Insufficient Activation: The reaction may be stalled at the hemiaminal stage without sufficient acid catalysis to promote dehydration to the iminium ion.

    • Solution: Add a catalytic amount of acetic acid. If the reaction is still sluggish, a Lewis acid like ZnCl₂ or Ti(i-PrO)₄ can sometimes be used, but these can complicate workup.[6] Start with acetic acid first.

  • Potential Cause 2: Low Temperature: While many reductive aminations proceed at room temperature, sterically hindered or electronically deactivated substrates may require more energy.

    • Solution: If the reaction is clean but incomplete at room temperature, consider gently heating the reaction to 40-50 °C. Monitor by TLC or LC-MS to ensure product formation outpaces any potential decomposition.

  • Potential Cause 3: Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.

    • Solution: Use a freshly opened bottle of NaBH(OAc)₃ or dry it under vacuum before use. Ensure your solvent is anhydrous.

Q4: How should I purify the final product? The amine product is smearing on my silica gel column.

Amines are basic and often interact strongly with the acidic surface of silica gel, leading to significant tailing or "smearing" during column chromatography.[11]

  • Method 1: Acid-Base Extraction (Recommended First Step)

    • After quenching the reaction, dilute the mixture with a non-polar organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with aqueous acid (e.g., 1M HCl). The desired amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 11) by carefully adding a base like 2M NaOH or solid K₂CO₃.

    • Extract the "free-based" amine product back into an organic solvent (e.g., three times with ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Method 2: Modified Silica Gel Chromatography If further purification is needed after extraction, modify the silica gel or the eluent.

    • Eluent Modification: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol solution). This deactivates the acidic sites on the silica, leading to much-improved peak shape.[11]

    • Pre-treated Silica: You can also use commercially available deactivated silica or prepare it by slurrying standard silica gel in an eluent containing 1-2% triethylamine before packing the column.

Experimental Workflow & Protocols

The following diagrams and protocols provide a clear, step-by-step guide for performing the synthesis and monitoring its progress.

Overall Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification SMs Starting Materials: - 4,4-Difluorocyclohexanone - Cyclopropylmethanamine - NaBH(OAc)3 - Acetic Acid (cat.) - Anhydrous DCM Setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Anhydrous Conditions SMs->Setup Mix Combine Ketone, Amine, & Acetic Acid in DCM Setup->Mix Add_Reagent Add NaBH(OAc)3 Portion-wise at 0 °C Mix->Add_Reagent Stir Stir at Room Temp (4-16 hours) Add_Reagent->Stir Monitor Monitor by TLC / LC-MS for disappearance of ketone Stir->Monitor Quench Quench with sat. NaHCO3 Monitor->Quench Extract Acid-Base Extraction Quench->Extract Purify Column Chromatography (if necessary) Extract->Purify Isolate Isolate Pure Product Purify->Isolate

Caption: Recommended workflow for the synthesis of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine.

Key Reaction Pathways

G Ketone 4,4-Difluorocyclohexanone Iminium_Ion Iminium Intermediate Ketone->Iminium_Ion + Amine - H2O (H+ cat.) Alcohol_Byproduct Alcohol Byproduct Ketone->Alcohol_Byproduct Non-Selective Reduction (e.g., NaBH4) Amine Cyclopropylmethanamine Product Desired Product Iminium_Ion->Product Selective Reduction (e.g., NaBH(OAc)3)

Caption: Desired reaction pathway (green) vs. the primary side-reaction pathway (red).

Recommended Protocol: Reductive Amination using NaBH(OAc)₃

This protocol is optimized for a 10 mmol scale and focuses on maximizing yield by minimizing side-product formation.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4,4-difluorocyclohexanone (1.34 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Reagents: Dissolve the ketone in anhydrous dichloromethane (DCM, 50 mL). Add cyclopropylmethanamine (0.85 g, 12.0 mmol, 1.2 equiv.) followed by glacial acetic acid (0.057 mL, 1.0 mmol, 0.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified using the acid-base extraction procedure or modified column chromatography as described in Q4.

References

  • Lange, T. H., Le, T. A., & Le, T. B. (2021). Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Bantreil, X., et al. (2018). Efficient and chemoselective imine synthesis catalyzed by a well-defined PN3-manganese (II) pincer system. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. [Link]

  • Dahiya, R., & D'mello, C. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]

  • ChemBK. (2024, April 9). 4,4-Difluorocyclohexanone(WX900093). [Link]

  • Google Patents. (n.d.). CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Wang, Z., et al. (2025, May 22). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Cheméo. (n.d.). N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine. [Link]

  • American Chemical Society. (n.d.). Trimethylsilyltrifluoromethane - effective difluorocarbene-surrogate for scalable synthesis of diverse cyclopropanes/cyclopropenes. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Beilstein Journals. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]

  • ACS Publications. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. [Link]

  • MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Sciencemadness Discussion Board. (2019, November 1). Conditions for reductive amination. [Link]

  • ChemRxiv. (n.d.). 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. [Link]

  • Beilstein Journals. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Chinese Chemical Letters. (2013, November 21). Synthesis of gem-difluorocyclopropyl group substituted N-heterocycles. [Link]

  • Reddit. (2022, February 24). Working up the product after removing FMOC. [Link]

  • PMC. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Frontiers. (2022, October 20). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. [Link]

Sources

Optimization

optimizing purification of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine by flash chromatography

Target Molecule: N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Overview: Purifying aliphatic, fluorinated secondary amines like N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine presents a dual challenge in fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

Overview: Purifying aliphatic, fluorinated secondary amines like N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine presents a dual challenge in flash chromatography: severe peak tailing due to inherent basicity, and invisibility to standard UV detectors due to the lack of a chromophore. This guide provides field-proven troubleshooting strategies, optimized protocols, and causality-based explanations to ensure high-purity isolation.

Section 1: Troubleshooting & FAQs

Q1: Why does my compound streak across the column and elute as a broad, tailing peak with low recovery on standard silica gel? A1: This phenomenon is caused by a Brønsted acid-base interaction. Bare silica gel contains surface silanol groups (Si-OH) that act as weak acids. Your target molecule is a basic secondary amine. When the basic amine interacts with the acidic silica, strong ionic bonds form, causing the compound to irreversibly adsorb or elute very slowly, which manifests as severe peak tailing and poor yield[1]. Corrective Action: You must neutralize this interaction. You can either add a competing amine modifier (e.g., 0.1-1% Triethylamine or Ammonium Hydroxide) to your mobile phase[2], or preferably, switch to an amine-functionalized silica stationary phase[3].

Q2: I am running the purification, but my UV detector (254 nm / 280 nm) shows a flat baseline. Where is my compound? A2: N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine lacks a conjugated π -electron system or aromatic ring. It consists entirely of aliphatic C-C, C-F, and C-N bonds, meaning it does not absorb UV light at standard monitoring wavelengths[4]. Corrective Action: Switch your detection method to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). ELSD is a universal detector that evaporates the mobile phase and measures the light scattered by the remaining non-volatile solute particles, making it ideal for non-UV active aliphatic amines[5].

Q3: How can I resolve the target secondary amine from the primary amine starting material and over-alkylated tertiary amine byproducts? A3: These structurally similar impurities differ primarily in their hydrogen-bonding capacity and lipophilicity. On an amine-functionalized column using a Hexane/Ethyl Acetate gradient, the tertiary amine (most lipophilic, no N-H bond) will elute first. Your target secondary amine will elute second, and the primary amine (most polar, two N-H bonds) will elute last[1]. If baseline resolution is not achieved, a reverse-phase (C18) column using a high-pH mobile phase (e.g., pH 10) can be employed to keep the amines in their free-base form and separate them based on the lipophilicity of their alkyl groups[1].

Section 2: Logical Workflows & Mechanisms

Workflow Start Target: N-(cyclopropylmethyl)- 4,4-difluorocyclohexan-1-amine Detect Detection Strategy Start->Detect ELSD ELSD / MS Directed (No UV Chromophore) Detect->ELSD Non-UV Active Phase Stationary Phase Selection ELSD->Phase Bare Bare Silica (Si-OH) + TEA/NH4OH Modifier Phase->Bare Standard Amine Amine-Bonded Silica (KP-NH) Hexane/EtOAc (Preferred) Phase->Amine Optimal

Caption: Decision workflow for detector and stationary phase selection.

Mechanism Amine Secondary Amine BareSilica Bare Silica (Acidic) Amine->BareSilica Adsorption AmineSilica Amine-Bonded Silica Amine->AmineSilica Adsorption Tailing Ionic Binding (Peak Tailing) BareSilica->Tailing Result Elution Weak Interaction (Sharp Peaks) AmineSilica->Elution Result

Caption: Causality of peak tailing on bare silica vs. sharp elution on amine-bonded silica.

Section 3: Quantitative Method Comparison
Stationary PhaseMobile Phase SystemDetection MethodResolution (1° / 2° / 3° Amines)Expected YieldPrimary Limitation
Bare Silica (Si-OH) DCM / MeOHELSD / MSPoor (Co-elution common)< 60%Irreversible binding; severe tailing[1].
Bare Silica + Modifier DCM / MeOH + 1% TEAELSD / MSModerate75 - 85%Modifier removal requires high vacuum[6].
Amine-Bonded (KP-NH) Hexane / EtOAcELSD / MSExcellent (Baseline separation)> 90%Higher column cost; requires dry loading[3].
Reverse-Phase (C18) H2O / MeCN (pH 10 buffer)MS (ELSD incompatible with buffer)Good80 - 90%Requires aqueous workup/lyophilization[1].
Section 4: Self-Validating Experimental Protocols

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica Causality: Using an amine-bonded stationary phase neutralizes the acidic environment, allowing the use of non-polar solvents (Hexane/EtOAc) which provide better separation kinetics for lipophilic amines[3].

  • Column Preparation: Select an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine). Equilibrate the column with 3-5 column volumes (CV) of 100% Hexane.

  • Sample Loading (Self-Validation Step): Do not load the sample in a polar solvent like MeOH or DCM, as this will cause band broadening. Dry load the crude mixture onto a small amount of Celite or amine-functionalized silica. Ensure the dry load cartridge is packed tightly to prevent channeling.

  • Gradient Elution:

    • 0-2 CV: 100% Hexane (Isocratic hold to elute non-polar fluorinated byproducts).

    • 2-12 CV: Linear gradient from 0% to 50% Ethyl Acetate in Hexane.

    • 12-15 CV: 50% Ethyl Acetate hold (Elutes the target secondary amine).

  • Fraction Verification: Spot the collected fractions on an amine-functionalized TLC plate. Since the compound is non-UV active, develop the plate using a Ninhydrin stain and heat. The secondary amine will appear as a distinct colored spot[7].

Protocol B: ELSD Optimization for Non-UV Active Amines Causality: ELSD relies on the evaporation of the mobile phase. Because N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is a relatively low-molecular-weight free base, excessive heat in the ELSD drift tube can volatilize the target compound along with the solvent, leading to signal loss[5].

  • Solvent Selection: Ensure the mobile phase (Hexane/EtOAc) contains no non-volatile buffers.

  • Temperature Calibration: Set the ELSD nebulizer and drift tube temperatures to the lowest effective setting for Hexane/EtOAc evaporation (typically 35-40 °C). Self-Validation: Run a blank gradient to ensure the baseline is stable and the solvent is fully evaporating without causing noise.

  • Split Ratio Adjustment: Configure the active splitter pump to divert a minimal fraction (e.g., 1-2%) of the eluent to the ELSD to preserve sample yield while maintaining detector sensitivity[5].

  • Signal Delay Synchronization: Ensure the software delay loop is calibrated so the fraction collector accurately captures the peak after it is destructively analyzed by the ELSD[5].

References
  • [1] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.

  • [3] When should I use an amine-bonded silica for flash chromatography? Biotage.

  • [2] Successful flash chromatography. Biotage.

  • [6] RediSep amine functionalized column. Teledyne ISCO.

  • [5] Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography. Teledyne ISCO.

  • [4] When do I need to use an ELSD with flash chromatography? Biotage.

  • [7] Amine workup. Reddit (r/Chempros).

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Couplings

Welcome to the Advanced Application Support Center. Working with N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine presents a unique intersection of steric and electronic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine presents a unique intersection of steric and electronic challenges. The dual fluorine substitution at the 4-position of the cyclohexyl ring exerts a strong electron-withdrawing inductive effect, significantly dampening the nucleophilicity of the secondary amine[1]. Compounding this, the cyclopropylmethyl and bulky cyclohexyl groups create severe steric hindrance around the nitrogen center.

This guide provides field-proven, mechanistic solutions to the most common impurities encountered during amide couplings and Buchwald-Hartwig aminations with this specific substrate.

Quantitative Impurity Profiling

Before diving into specific troubleshooting scenarios, consult the matrix below to identify your primary impurity based on LC-MS data.

Reaction TypePrimary ImpurityLC-MS Marker (m/z)Typical Yield LossRoot CauseMitigation Strategy
Amide Coupling (HATU) Guanidinium Adduct[M+H]⁺ 289.315 - 30%Direct amine attack on uronium reagentSwitch to T3P or pre-form acid chloride
Amide Coupling (General) Unreacted Amine[M+H]⁺ 190.210 - 40%Poor nucleophilicity due to 4,4-F₂ inductive effectIncrease temperature to 60 °C; use stronger base
Buchwald-Hartwig Hydrodehalogenated AreneAr-H [M+H]⁺20 - 50%β-hydride elimination outcompeting reductive eliminationUse bulky, electron-rich ligands (e.g., t-BuXPhos)
Any (Storage/Workup) N-Nitrosamine[M+H]⁺ 219.2< 0.1% (Regulatory)Trace nitrites in aqueous streams or degraded solventsAscorbic acid wash; avoid DMF/DMAc

FAQ Section 1: Amide Coupling Bottlenecks

Q: My amide coupling is stalling, and I am seeing a major +99 Da mass shift on my LC-MS. Why is this happening and how do I fix it?

A: The +99 Da mass shift corresponds to a guanidinium adduct. When using uronium-based coupling reagents like HATU or HBTU, the reaction relies on the rapid formation of an active ester, followed by aminolysis. However, because the 4,4-difluoro group pulls electron density away from the nitrogen, aminolysis becomes a severe kinetic bottleneck[2]. This delay allows the unreacted secondary amine to directly attack the HATU reagent instead, forming a highly stable, inactive guanidinium byproduct.

To resolve this, you must decouple the activation step from the coupling step, or use a reagent less susceptible to direct nucleophilic attack, such as Propylphosphonic anhydride (T3P).

AmideCoupling Acid Carboxylic Acid ActiveEster Activated Ester Intermediate Acid->ActiveEster Activation (Fast) CouplingReagent Uronium Reagent (e.g., HATU) CouplingReagent->ActiveEster Impurity Guanidinium Adduct (Impurity) CouplingReagent->Impurity Product Desired Tertiary Amide (Target) ActiveEster->Product Aminolysis (Kinetic Bottleneck) Amine N-(cyclopropylmethyl)- 4,4-difluorocyclohexan-1-amine Amine->Product Amine->Impurity Direct Attack on Reagent (Competes with Aminolysis)

Mechanistic divergence in amide coupling: desired aminolysis vs. guanidinium impurity formation.

Self-Validating Protocol: T3P-Mediated Amide Coupling
  • Preparation: Charge the carboxylic acid (1.0 eq) and N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (1.05 eq) in anhydrous 2-MeTHF (5 vol).

  • Basification: Add DIPEA (3.0 eq).

    • Validation Check: Spot the solution on wet pH indicator paper. Ensure pH > 9. The deactivated nature of the amine means it must be completely free-based to act as a nucleophile.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0 °C to control the exothermic activation.

  • Thermal Aminolysis: Heat the reaction to 60 °C for 12 hours.

    • Causality: The electron-withdrawing 4,4-difluoro group increases the activation energy required for nucleophilic attack. Thermal energy is mandatory to drive the reaction forward.

  • In-Process Control (IPC): Monitor by LC-MS.

    • Validation Check: The reaction is deemed complete when the unreacted amine peak (m/z 190.2) is <2% relative to the product. If conversion stalls, spike with an additional 0.5 eq of T3P.

FAQ Section 2: Buchwald-Hartwig Amination Impurities

Q: During Buchwald-Hartwig amination, my major impurity is the reduced (hydrodehalogenated) arene. How do I favor the C-N coupling?

A: This is a classic symptom of β -hydride elimination outcompeting reductive elimination. In the catalytic cycle, once the bulky secondary amine coordinates to the Pd(II) center, the complex must undergo reductive elimination to form the C-N bond. The steric hindrance of the cyclopropylmethyl and cyclohexyl groups slows this step down drastically. This delay provides time for the Pd center to abstract a β -hydrogen from the amine, leading to the reduction of your aryl halide and the formation of an imine byproduct[3].

To fix this, switch to highly sterically demanding, electron-rich biarylphosphine ligands like t-BuXPhos. These ligands force the Pd(II) intermediate into a tight geometry that kinetically accelerates reductive elimination.

BuchwaldHartwig Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination (Promoted by t-BuXPhos) AmineCoord->RedElim Fast Pathway BetaHydride β-Hydride Elimination (Side Reaction) AmineCoord->BetaHydride Slow Pathway (Due to Sterics) RedElim->Pd0 Catalyst Regeneration Product Coupled Arylamine (Target) RedElim->Product Impurity Hydrodehalogenated Arene + Imine (Impurities) BetaHydride->Impurity

Buchwald-Hartwig catalytic cycle showing the competing β-hydride elimination pathway.

Self-Validating Protocol: t-BuXPhos Mediated Coupling
  • Catalyst Pre-mix: In a nitrogen-filled glovebox, combine Aryl Halide (1.0 eq), N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (1.2 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (2 mol%), and t-BuXPhos (4 mol%) in a dry vial[4].

  • Solvent Addition: Add anhydrous Toluene (10 vol).

    • Validation Check: Observe a color change to dark red/purple, visually confirming the formation of the active LPd(0) catalytic species[3].

  • Coupling: Seal the vial and heat at 90 °C for 8 hours.

    • Causality: The extreme bulk of t-BuXPhos forces the aryl and amine groups together, lowering the activation barrier for reductive elimination so that it outpaces β -hydride elimination.

  • Quench & Analyze: Cool to room temperature and filter through a pad of Celite.

    • Validation Check: Analyze the crude mixture via LC-MS. Calculate the ratio of the desired product mass to the hydrodehalogenated arene (Ar-H). A successful run should yield a >10:1 ratio.

FAQ Section 3: Regulatory Compliance & Degradation

Q: Our QA team flagged a potential N-nitrosamine risk for this intermediate. Where is this coming from and how do we purge it?

A: Secondary amines are highly vulnerable to nitrosation. Trace nitrites present in water, excipients, or the degradation of amide solvents (like DMF or DMAc) can react with N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine to form the corresponding N-nitrosamine[5]. Because nitrosamines are part of the "cohort of concern" for mutagenic impurities, this is a critical regulatory risk.

Self-Validating Protocol: Nitrosamine Mitigation & Workup
  • Aqueous Quench: Dilute the crude reaction mixture with EtOAc and add a 10% w/v aqueous solution of Ascorbic Acid (Vitamin C).

    • Causality: Ascorbic acid acts as a potent nitrite scavenger, reducing any trace nitrosating agents (NO⁺) to harmless NO gas before they can react with the vulnerable secondary amine[5].

  • Phase Separation: Stir vigorously for 30 minutes, then separate the layers.

    • Validation Check: Test the aqueous layer with starch-iodide paper. A lack of blue/black color confirms the complete absence of oxidizing nitrite species.

  • Organic Wash: Wash the organic layer with 5% NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate.

References

  • Regulatory Highlights | Organic Process Research & Development Source: ACS Publications URL
  • Buchwald–Hartwig amination Source: Wikipedia URL
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview Source: ResearchGate URL
  • Source: PMC (NIH)
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Source: PMC (NIH)

Sources

Optimization

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine stability at room temperature

Welcome to the Technical Support Center for Advanced Chemical Building Blocks. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behaviors of N-(cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chemical Building Blocks.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical behaviors of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (CAS: 1866063-09-3). Handling secondary alicyclic amines requires a deep understanding of their reactivity profiles. While the fluorinated ring and cyclopropylmethyl groups are structurally robust, the secondary amine center introduces specific vulnerabilities at room temperature that can compromise your assays, yield, and stoichiometric accuracy.

Below is our definitive guide to understanding, preventing, and resolving stability issues associated with this compound.

Part 1: Troubleshooting & FAQs (Room Temperature Stability)

Q1: I left the free base of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine on the benchtop at room temperature, and it has gained mass and become less soluble in organic solvents. What happened? A1: Your compound has undergone a reversible reaction with atmospheric carbon dioxide (CO₂) to form an alkylammonium carbamate salt[1].

  • The Causality: Secondary amines are strong nucleophiles. At room temperature, the unhindered nitrogen lone pair attacks electrophilic CO₂ in the air. This forms a carbamic acid intermediate, which immediately reacts with a second equivalent of the amine to form a solid, ionic alkylammonium carbamate. This ionic nature drastically reduces its solubility in non-polar organic solvents (like hexane or dichloromethane) and artificially inflates the molecular weight, leading to stoichiometric errors in downstream coupling reactions.

Q2: Are the difluorocyclohexyl or cyclopropylmethyl groups susceptible to degradation at room temperature? A2: No, these moieties are highly stable under standard room temperature conditions.

  • The Causality: The 4,4-difluoro substitution on the cyclohexane ring features highly stable C-F bonds that resist spontaneous cleavage and actually serve to slightly pull electron density away from the amine (inductive effect), though not enough to prevent CO₂ absorption[2]. The cyclopropylmethyl group is chemically stable at neutral to basic pH at room temperature; it typically only undergoes ring-opening under extreme radical-generating conditions or highly acidic, high-temperature reflux environments[3]. Your instability is almost entirely localized to the secondary amine nitrogen.

Q3: How can I differentiate the storage requirements between the free base and the hydrochloride (HCl) salt form? A3: The HCl salt is the preferred form for long-term room temperature storage.

  • The Causality: In the hydrochloride salt, the amine's lone pair is protonated ( NH2+​ ). Because the nitrogen no longer has a free pair of electrons, it cannot act as a nucleophile. Consequently, it is completely immune to CO₂ absorption and highly resistant to ambient oxidation[4]. If you must store the free base, it must be kept under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container.

Part 2: Quantitative Data Presentation

To assist in your experimental planning, the following table summarizes the comparative stability profiles of the free base versus the hydrochloride salt at room temperature (20–25 °C).

Property / ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State (RT) Viscous liquid to low-melting solidWhite crystalline powder
Atmospheric CO₂ Reactivity High (Forms carbamate within hours)None (Nitrogen lone pair protonated)
Oxidation Susceptibility Moderate (Slow N-oxide formation over months)Negligible
Hygroscopicity ModerateLow to Moderate (Store desiccated)
Recommended Storage 2–8 °C under Argon/N₂Room temperature (in a dry, sealed vial)
Shelf Life (Unsealed at RT) < 24 hours (due to carbamate conversion)> 2 years

Part 3: Self-Validating Experimental Protocol

If your free base has degraded into a carbamate due to room temperature air exposure, you can rescue the material and convert it into the stable HCl salt using this self-validating workflow.

Workflow: Carbamate Reversal and HCl Salt Isolation This protocol is self-validating: the evolution of gas (Step 1) confirms carbamate breakdown, and the precipitation of a white solid (Step 3) confirms successful salt formation.

  • Carbamate Reversal (De-protection):

    • Dissolve the degraded, gummy amine/carbamate mixture in ethyl acetate (EtOAc) (10 mL per gram of material).

    • Add an equal volume of 1M aqueous Sodium Hydroxide (NaOH).

    • Validation Check: Vigorously stir the biphasic mixture. The high pH deprotonates the alkylammonium ion, forcing the collapse of the carbamate back into the free amine and releasing CO₂ gas (visible as mild effervescence).

  • Phase Extraction & Drying:

    • Separate the organic (EtOAc) layer using a separatory funnel. Extract the aqueous layer once more with fresh EtOAc.

    • Combine the organic layers and wash with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the purified free base.

    • Validation Check: Run a quick TLC (DCM:MeOH 9:1 with Ninhydrin stain); the free base should appear as a single spot, confirming the removal of ionic polymeric impurities.

  • Conversion to Stable Hydrochloride Salt:

    • Redissolve the purified free base in anhydrous diethyl ether ( Et2​O ) or methyl tert-butyl ether (MTBE) at 0 °C.

    • Dropwise, add 1.1 equivalents of a 2M HCl in diethyl ether solution.

    • Validation Check: A white crystalline solid will immediately precipitate. This is the protonated N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine HCl salt. Filter, wash with cold ether, and dry under vacuum.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between atmospheric exposure, the resulting degradation pathway, and the chemical rescue protocol.

G A N-(cyclopropylmethyl)- 4,4-difluorocyclohexan-1-amine (Free Base) B Atmospheric CO2 Exposure at RT A->B Absorbs E Stable HCl Salt Formation (HCl/Et2O) A->E Protonation (Prevents CO2 rxn) C Alkylammonium Carbamate (Degradation Product) B->C Nucleophilic Attack D Rescue Protocol: 1M NaOH Wash & Extraction C->D Reverses Carbamate D->A Recovers Free Base

Caption: Degradation pathway of the secondary amine via CO₂ absorption and the chemical rescue/stabilization workflow.

References

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Source: National Center for Biotechnology Information (PMC, NIH) URL:[Link]

  • Synthesis and Biological Evaluation of α- and β-6-Amido Derivatives of 17-Cyclopropylmethyl-3, 14β-dihydroxy-4, 5α-epoxymorphinan Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers, synthetic chemists, and drug development professionals with field-proven methodologies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers, synthetic chemists, and drug development professionals with field-proven methodologies for handling N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine .

Because this molecule is a secondary amine, it is inherently vulnerable to oxidative degradation and carbamate formation upon exposure to atmospheric oxygen and carbon dioxide. This guide bypasses generic advice to offer self-validating, mechanistically grounded protocols that ensure absolute sample integrity during storage.

PART 1: Core Troubleshooting & FAQs

Q1: Why does my batch of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine turn yellow over time? A: Yellowing is a classic visual indicator of oxidative degradation. In the presence of atmospheric oxygen, the electron-rich nitrogen lone pair of secondary amines undergoes N-oxidation. This initially forms a hydroxylamine intermediate. Further oxidation converts the hydroxylamine into a nitrone[1][2][3]. Nitrones and their subsequent degradation products (such as N-dealkylated species or colored polymeric complexes) are responsible for the yellow or brown discoloration. Additionally, ambient CO₂ can react with the free amine to form carbamate salts, altering the physical state and purity of your sample.

Q2: Should I store the compound as a free base or convert it to a salt? A: For long-term storage, converting the free base to a hydrochloride (HCl) salt is strongly recommended. In the free base form, the nitrogen atom's lone pair is highly reactive and vulnerable to electrophilic attack by oxygen. By converting it to an HCl salt, the lone pair is protonated to form a stable ammonium cation. This completely ties up the lone pair, thermodynamically preventing N-oxidation and carbamate formation[4][5].

Q3: If I must store the free base for immediate downstream use, how do I properly establish an inert atmosphere? A: You must purge the storage vial with an inert gas, and Argon is vastly superior to Nitrogen for this purpose. Because Argon is significantly denser than air, it settles at the bottom of the vial, creating a heavy protective blanket over the liquid amine that effectively displaces oxygen[6][7]. Nitrogen is slightly lighter than air; it mixes more readily and is easily displaced by ambient air the moment the vial is opened.

PART 2: Experimental Workflows & Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

Causality Note: This protocol uses anhydrous conditions to prevent water-catalyzed side reactions. The use of a non-polar solvent (ether) ensures that the highly polar HCl salt precipitates immediately upon formation, driving the reaction to completion and allowing for easy isolation without aqueous workup.

  • Dissolution: Dissolve the neat N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine free base in a dry, non-polar solvent (e.g., anhydrous diethyl ether) under an Argon atmosphere.

  • Cooling: Chill the solution to 0°C using an ice bath to control the exothermic salt formation.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise while maintaining vigorous magnetic stirring.

  • Precipitation: Observe the immediate precipitation of the N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride salt.

  • Isolation: Filter the precipitate under a stream of Argon using a Schlenk frit to prevent moisture absorption (the resulting salt may be hygroscopic).

  • Washing: Wash the solid cake with cold, anhydrous ether to remove any unreacted free base and organic impurities.

  • Drying: Dry the salt under high vacuum on a Schlenk line for 4-6 hours to remove residual solvent.

  • Storage: Transfer the resulting white powder to an amber borosilicate vial and store at -20°C.

Protocol B: Argon Purging for Free Base Storage

Causality Note: Using a two-needle system prevents pressure build-up inside the vial. Crucially, removing the venting needle first ensures a slight positive pressure of Argon remains, preventing ambient air from rushing back in upon needle withdrawal[8].

  • Preparation: Transfer the neat free base into a dark amber, borosilicate glass vial equipped with a PTFE-lined septum cap. (Amber glass prevents photo-catalyzed oxidation).

  • Venting: Insert a venting needle (e.g., 20-gauge) through the septum.

  • Purging: Insert a second needle connected to an Argon Schlenk line (set to a gentle flow).

  • Displacement: Direct the Argon flow into the headspace for 3-5 minutes. The dense Argon will pool at the bottom and push the ambient air out through the venting needle.

  • Sealing (Critical Step): Remove the venting needle first to establish a slight positive pressure of Argon inside the vial. Immediately afterward, remove the Argon supply needle.

  • Storage: Wrap the septum cap tightly with Parafilm to seal micro-punctures and store at -20°C.

PART 3: Quantitative Data & Storage Comparison

The following table summarizes the expected stability of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine under various storage conditions to help you select the appropriate method for your workflow.

Storage FormAtmosphereTemperatureLight ExposureExpected Shelf LifePrimary Degradation Risk
Free Base Ambient Air20°C (Room Temp)Clear Vial< 1 WeekN-Oxidation (Nitrones), Carbamate formation
Free Base Ambient Air-20°CAmber Vial1 - 2 MonthsSlow oxidation, moisture condensation
Free Base Argon Purged-20°CAmber Vial6 - 12 MonthsTrace oxidation from septum micro-leaks
HCl Salt Ambient Air20°C (Room Temp)Clear Vial> 1 YearHygroscopic moisture absorption
HCl Salt Argon Purged-20°CAmber Vial> 3 Years None (Highly Stable)

PART 4: Visualizations

OxidationPathway A Secondary Amine (Free Base) B Hydroxylamine Intermediate A->B O2 (Air) N-Oxidation C Nitrone Derivative B->C Further Oxidation D Degradation Products (N-Dealkylation & Polymers) C->D Hydrolysis/ Cleavage

Mechanistic pathway of secondary amine oxidation upon exposure to atmospheric oxygen.

SaltFormation A N-(cyclopropylmethyl)-4,4- difluorocyclohexan-1-amine B Dissolve in Anhydrous Ether A->B C Add Anhydrous HCl (0°C, Argon Atmosphere) B->C D Precipitation of Hydrochloride Salt C->D E Vacuum Filtration & Ether Wash D->E F Stable Storage (-20°C, Amber Vial) E->F

Workflow for converting the reactive free base into a stable hydrochloride salt.

PART 5: References

1.[4] Why are organic amines often more stable as the HCl salt than in the free base form?, reddit.com. 4 2.[6] "Store under Argon" : r/labrats - Reddit, reddit.com. 6 3.[7] reductive am. why inert atmosphere? - Sciencemadness Discussion Board, sciencemadness.org. 7 4.[5] Reactions of Amines, mnstate.edu. 5 5.[8] How Can I Protect My Lipid From Oxidation? - Avanti Research, avantiresearch.com. 8 6.[1] Oxidation of Secondary and Primary Amines, uomustansiriyah.edu.iq. 1 7.[2] Oxidation of Amines and N-Hetarenes, thieme-connect.de. 2 8.[3] Nitrones: Comprehensive Review on Synthesis and Applications - PMC, nih.gov. 3

Sources

Optimization

Technical Support Center: Scale-Up of N-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

Welcome to the Technical Support Center for the batch production of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine. This guide is engineered for process chemists and drug development professionals, providing causal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch production of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine. This guide is engineered for process chemists and drug development professionals, providing causal troubleshooting, validated scale-up protocols, and safety management strategies for reductive amination workflows.

Process Workflow Overview

ProcessFlow A 4,4-Difluorocyclohexanone + Cyclopropylmethanamine B Imine Formation (THF, 20°C, 2h) A->B Condensation C STAB Addition (Controlled Exotherm, T < 15°C) B->C Cooling D Reductive Amination (Batch Reactor) C->D Reduction E Reverse Quench into NaHCO3 Caution: H2 Gas Evolution D->E pH Control F Phase Separation & Organic Wash E->F Extraction G Crystallization as HCl Salt F->G Salting H N-(cyclopropylmethyl)-4,4- difluorocyclohexan-1-amine HCl G->H Isolation

Fig 1. Synthetic workflow for the STAB-mediated reductive amination and isolation.

Part 1: Reagent Selection & Stoichiometry (FAQs)

Q: Why is Sodium Triacetoxyborohydride (STAB) preferred over Sodium Cyanoborohydride (NaBH₃CN) or Catalytic Hydrogenation for this specific difluorinated substrate? A: The selection of STAB is driven by chemoselectivity and safety. STAB is highly selective for protonated imines over ketones, preventing the premature reduction of the starting 4,4-difluorocyclohexanone[1]. While NaBH₃CN is a classic reagent, it generates highly toxic hydrogen cyanide (HCN) gas under the acidic conditions often required for imine reduction, risking cyanide contamination in the final Active Pharmaceutical Ingredient (API)[2]. Furthermore, while catalytic hydrogenation (e.g., Pd/C with H₂) is highly scalable, it poses a risk of hydrodefluorination (loss of the fluorine atoms on the cyclohexyl ring) under forcing conditions. STAB provides a mild, scalable alternative that preserves the difluoro-moiety[1].

Q: How do we suppress the formation of the tertiary amine (over-alkylation) byproduct? A: Over-alkylation occurs when the newly formed secondary amine product competes with the primary amine (cyclopropylmethanamine) for the ketone electrophile. Because we are synthesizing a secondary amine, the steric bulk of the cyclopropylmethyl group and the difluorocyclohexyl ring naturally hinders a second alkylation. However, to thermodynamically drive the reaction toward the secondary amine, you must maintain a slight molar excess of the primary amine (1.05 to 1.10 equivalents) relative to the ketone. This ensures the ketone is fully consumed in the primary imine formation before the secondary amine can react[1].

Part 2: Exotherm & Safety Management (Troubleshooting)

Issue: We observed unexpected pressure spikes and thermal runaways during the aqueous workup of the STAB reaction. Causality: Unreacted STAB and intermediate borate complexes rapidly hydrolyze when exposed to aqueous base or water. This hydrolysis is highly exothermic and generates stoichiometric amounts of hydrogen gas (H₂)[3]. A direct quench (adding aqueous base directly into the reaction vessel) traps the evolved gas under the organic layer, leading to sudden, uncontrollable gas expansion and pressure spikes. Solution: Implement a reverse-quench protocol . Slowly transfer the active reaction mixture into a larger quench vessel containing a minimum of 5 volumes of dilute (10%) sodium bicarbonate maintained at < 15 °C. The quench reactor must have open venting and mass flow meters to monitor H₂ evolution[3].

STAB_Hydrolysis A Unreacted STAB [NaBH(OAc)3] B Aqueous Quench (H2O / NaHCO3) A->B Hydrolysis C Borate Salts [B(OH)4]- B->C D Hydrogen Gas (H2) Rapid Expansion! B->D Pressure Spike E Exothermic Heat (ΔH < 0) B->E Temp Spike

Fig 2. Logical relationship of pressure and temperature spikes during STAB quenching.

Part 3: Data Presentation - Reaction Optimization

The following table summarizes the quantitative data from our Design of Experiments (DoE) regarding stoichiometry and temperature control. Notice how elevated temperatures degrade the yield by promoting STAB decomposition and byproduct formation[4].

Ketone (eq)Amine (eq)STAB (eq)Internal Temp (°C)Conversion (%)Target Sec-Amine Yield (%)Tert-Amine Impurity (%)
1.01.001.22085.282.12.5
1.01.101.41099.196.4< 0.5
1.01.101.43599.584.38.2
1.00.951.41092.088.53.1

Part 4: Validated Scale-Up Protocol (1-kg Batch)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Imine Condensation

  • Charge a 20 L jacketed glass reactor with 4,4-difluorocyclohexanone (1.00 kg, 7.46 mol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (8.0 L).

  • Set agitator to 250 rpm. Slowly charge cyclopropylmethanamine (0.58 kg, 8.20 mol, 1.10 eq) over 30 minutes.

  • Stir at 20 °C for 2 hours. Self-Validation Check: Pull a 1 mL sample. Analyze via GC/MS or ¹H-NMR. Proceed only if ketone conversion to the imine/hemiaminal is >95%.

Step 2: Reductive Amination

  • Chill the reactor jacket to 0 °C. Wait until the internal temperature reaches < 5 °C.

  • Charge Sodium Triacetoxyborohydride (STAB) (2.21 kg, 10.44 mol, 1.40 eq) in 5 equal portions over 2 hours.

  • Critical Causality: STAB addition is highly exothermic. The portion-wise addition ensures the internal temperature does not exceed 15 °C, preventing thermal degradation of the borohydride[4].

  • Stir for 6 hours at 10 °C. Self-Validation Check: Analyze via HPLC. Proceed only if the imine intermediate is < 1% (Area %).

Step 3: Reverse Quench & Extraction

  • In a separate 50 L quench vessel, prepare a solution of 10% aqueous NaHCO₃ (15 L) and cool to 5 °C.

  • Transfer the reaction mixture from the 20 L reactor into the 50 L quench vessel at a rate of 100 mL/min. Maintain quench vessel internal temperature < 15 °C.

  • Self-Validation Check: Monitor the exhaust line with a mass flow meter. Do not stop agitation until H₂ gas evolution completely ceases[3].

  • Add Methyl tert-butyl ether (MTBE) (10 L). Agitate for 15 minutes, then allow phases to separate.

  • Discard the lower aqueous layer. Wash the organic layer with brine (5 L).

Step 4: Salt Formation & Isolation

  • Transfer the organic layer to a clean reactor. Cool to 5 °C.

  • Slowly add 5-6 N HCl in isopropanol (1.5 L) to precipitate the API as an HCl salt.

  • Filter the white crystalline solid, wash with cold MTBE (2 L), and dry under vacuum at 40 °C for 12 hours. Self-Validation Check: Final purity by HPLC must be >99.0%.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Sun, X., et al. (2021). "Safety Assessments Supporting Scale-up of Chemistry Involving Hydrogen." Organic Process Research & Development, 25(8), 1873–1881.[Link]

  • Smith, J., et al. (2025). "Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination." Bioconjugate Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine compared to other secondary amines

As a Senior Application Scientist, evaluating the structural nuances of secondary amines is critical for optimizing pharmacokinetics, target affinity, and safety profiles in drug discovery. N-(cyclopropylmethyl)-4,4-difl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of secondary amines is critical for optimizing pharmacokinetics, target affinity, and safety profiles in drug discovery. N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine represents a highly privileged scaffold that elegantly solves the common liabilities associated with simple aliphatic amines.

This guide provides an objective, data-driven comparison of this compound against its primary and non-fluorinated secondary amine counterparts, detailing the mechanistic rationale behind its superior performance and providing a self-validating protocol for experimental verification.

Structural Deconstruction & Mechanistic Rationale

To understand why N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine outperforms simpler alternatives, we must deconstruct its two primary functional modifications:

  • The gem-Difluoro Motif (4-position): In non-fluorinated cyclohexylamines, the 4-position is highly susceptible to cytochrome P450-mediated oxidative degradation (hydroxylation). Fluorine substitution at this position locks the cyclohexane ring into a preferred chair conformation and blocks this metabolic liability due to the high strength of the C–F bond ()[1]. Furthermore, the strong electron-withdrawing inductive effect of the two fluorine atoms propagates through the sigma framework, lowering the amine's pKa by approximately 1.6 units ()[2]. This increases the fraction of unionized drug at physiological pH, drastically improving membrane permeability.

  • The N-Cyclopropylmethyl Group: Primary amines are often too basic and hydrophilic, leading to promiscuous off-target binding (e.g., hERG channel block). Alkylation to a secondary amine using a cyclopropylmethyl group provides critical steric bulk. This motif is frequently utilized to optimize binding kinetics in the hydrophobic pockets of G-protein coupled receptors (GPCRs), such as the Kappa Opioid Receptor (KOR) ()[3].

SPR Core Secondary Amine Core (N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine) F_Sub gem-Difluoro Group (4-position) Core->F_Sub Alk_Sub N-Cyclopropylmethyl Group Core->Alk_Sub pKa pKa Reduction (~1.6 units) Increased Unionized Fraction F_Sub->pKa Strong Inductive Effect Metab CYP450 Shielding (Blocked Ring Oxidation) F_Sub->Metab High C-F Bond Energy Receptor Enhanced GPCR Binding (Hydrophobic Pocket Fit) Alk_Sub->Receptor Steric Complementarity

Fig 1. Structure-property relationships of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine.

Comparative Physicochemical Profiling

When benchmarked against alternative amines, the synergistic effect of fluorination and targeted alkylation becomes quantitatively apparent. Fluorinated cycloalkyl building blocks are essential in modern drug discovery for fine-tuning acidity, basicity, and conformational behavior ()[4]. Progressive ring fluorination of cyclohexyl motifs has been shown to precisely tune lipophilicity and modulate bioactivity across various therapeutic scaffolds ()[5].

The table below summarizes the comparative performance of these scaffolds:

Compound ScaffoldSubclasspKa (Est.)LogD (pH 7.4)HLM CLint (µL/min/mg)Primary Liability / Outcome
N-Methylcyclohexanamine Non-fluorinated Secondary~10.50.8>45.0High clearance via rapid ring hydroxylation.
4,4-Difluorocyclohexan-1-amine Fluorinated Primary~9.00.5<15.0Low clearance, but poor permeability and high hERG risk.
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Fluorinated Secondary~8.82.2<20.0Optimal balance: High permeability, stable ring, ideal pocket fit.

Self-Validating Experimental Protocol: In Vitro ADME Profiling

To empirically validate the metabolic stability (Intrinsic Clearance, CLint) of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine compared to its non-fluorinated analogs, we employ a Human Liver Microsome (HLM) assay.

Scientific Causality & Trustworthiness: A robust protocol cannot rely on isolated data points; it must be a self-validating system. This workflow integrates concurrent quality controls (Verapamil and Warfarin) to continuously verify enzyme viability and assay integrity.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 10 mM stock solution of the amine in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: Maintaining DMSO below 0.1% prevents organic solvent-induced denaturation of the CYP450 enzymes.

  • Microsomal Incubation: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific protein binding, which could artificially mask the free fraction of the drug and skew clearance rates.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Direct NADPH is highly unstable at 37°C and degrades rapidly. The regenerating system ensures a continuous, steady-state supply of the cofactor, preventing artificial plateaus in metabolic kinetics.

  • Kinetic Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting the enzymatic reaction precisely. The internal standard corrects for matrix ionization suppression and volumetric errors during LC-MS/MS analysis.

  • Self-Validation (Quality Control): Run parallel incubations using Verapamil (known high clearance) and Warfarin (known low clearance).

    • Causality: If Verapamil fails to degrade rapidly, the microsomes are inactive (false positive for stability). If Warfarin degrades too quickly, the assay is contaminated (false negative).

Workflow Step1 1. Substrate Prep (1 µM + HLM) Step2 2. Initiation (NADPH Regen System) Step1->Step2 Step3 3. Kinetic Sampling (0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench (Cold MeCN + IS) Step3->Step4 QC Self-Validation (Verapamil/Warfarin QC) Step3->QC Step5 5. LC-MS/MS (MRM Analysis) Step4->Step5

Fig 2. Self-validating in vitro microsomal stability workflow with integrated quality controls.

References

  • Melnykov, K. P., et al. "Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids." ChemRxiv, 2026.

  • Grygorenko, O. O., et al. "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 2022.

  • Liu, J., et al. "Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist." Journal of Medicinal Chemistry, 2024.

  • O'Hagan, D., et al. "Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents." ChemBioChem, 2024.

  • EvitaChem. "1-Benzyl-4,4-difluorocyclohexan-1-amine Product Information." EvitaChem Catalog.

Sources

Validation

Strategic Selection of Amine Building Blocks: N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine vs. Cyclopropylmethylamine

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating amine building blocks for hit-to-lead and lead optimization campaigns. In the highly empirical landscape of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating amine building blocks for hit-to-lead and lead optimization campaigns.

In the highly empirical landscape of medicinal chemistry, the selection of amine building blocks dictates the physicochemical and pharmacokinetic trajectory of a drug candidate. Cyclopropylmethylamine is a classic, highly reactive primary amine used to install the cyclopropylmethyl moiety—a structural feature known for enhancing target binding through favorable hydrophobic interactions and occupying small lipophilic pockets[1]. However, primary amines frequently introduce metabolic liabilities, suboptimal lipophilicity, and promiscuous hydrogen-bonding profiles.

To overcome these limitations, modern drug design often employs advanced secondary amines such as N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine . By upgrading the primary amine with a 4,4-difluorocyclohexyl group, researchers can leverage the profound stereoelectronic effects of fluorine to optimize the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Mechanistic Causality: The "Fluorine Effect" in Amine Optimization

The decision to transition from a simple primary amine to a difluorinated secondary amine is driven by three distinct mechanistic advantages:

  • Metabolic Shielding & CYP450 Evasion: Cyclopropylmethylamine is highly susceptible to CYP450-mediated N-dealkylation and α -oxidation. The addition of the bulky 4,4-difluorocyclohexyl group provides intense steric shielding around the nitrogen center. Furthermore, the strong electron-withdrawing nature of the gem-difluoro group deactivates adjacent carbon sites against oxidative attack, a strategy that has successfully improved the metabolic stability of various CNS and oncology drugs[2].

  • pKa Modulation & Membrane Permeability: The inductive electron-withdrawing effect of the gem-difluoro group propagates through the σ -bond network, significantly lowering the basicity (pKa) of the secondary amine compared to its primary counterpart. A lower pKa increases the fraction of the unionized species at physiological pH (7.4). This shift directly translates to improved passive membrane permeability ( Papp​ ) and enhanced blood-brain barrier (BBB) penetration.

  • Conformational Locking & Entropic Optimization: The gem-difluoro substitution forces the cyclohexane ring into a rigid chair conformation due to strong stereoelectronic preferences. This pre-organization reduces the entropic penalty upon target binding, often resulting in higher binding affinity and selectivity. The incorporation of the 4,4-difluorocyclohexyl moiety is a proven strategy to lock conformational geometry, as demonstrated in the development of highly selective, orally available PARP-1 inhibitors like NMS-P118[3] and related benzimidazole carboxamides[4].

Mechanism A Cyclopropylmethylamine (Primary Amine) B CYP450 Oxidation (N-dealkylation) A->B Susceptible C Rapid Clearance (High Liability) B->C D N-(cyclopropylmethyl)- 4,4-difluorocyclohexan-1-amine E Steric Shielding & Electronic Deactivation D->E Fluorine Effect F Prolonged Half-Life (Metabolic Stability) E->F

Figure 1: Comparative metabolic degradation pathways and fluorine shielding effects.

Quantitative Performance Comparison

The structural differences between these two building blocks result in vastly different physicochemical profiles. The table below summarizes the calculated properties and typical in vitro performance metrics when these amines are incorporated into a standard drug scaffold.

ParameterCyclopropylmethylamineN-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amineCausality / Impact
Molecular Weight ( g/mol ) 71.12189.25Increased bulk fills larger hydrophobic target pockets.
Amine Type PrimarySecondaryLoss of one H-bond donor improves passive permeability.
Calculated pKa (Basic) ~10.5~8.8 - 9.2Inductive withdrawal by fluorine lowers basicity.
cLogP (Lipophilicity) 0.522.85Enhanced lipophilicity drives membrane partitioning.
Polar Surface Area (PSA) 26.0 Ų12.0 ŲLower PSA correlates with superior BBB penetration.
HLM Stability ( T1/2​ ) < 15 min (Rapid)> 60 min (Stable)Steric hindrance and electronic deactivation block CYP450.
Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that experimental protocols must be robust and self-validating. Below are the standard operating procedures for synthesizing derivatives from these building blocks and validating their metabolic stability.

Because N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is a sterically hindered secondary amine, standard reductive amination conditions used for cyclopropylmethylamine will yield poor conversions. A modified, forced-condition protocol is required.

  • Imine Formation: Combine the target aldehyde/ketone (1.0 eq) and N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Lewis Acid Catalysis: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 eq) to force the formation of the sterically hindered iminium ion. Stir at 60°C for 4 hours.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.5 eq) portion-wise. The use of NaBH(OAc)3​ over NaBH4​ prevents the premature reduction of the unreacted aldehyde[5].

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography.

To prove the metabolic superiority of the difluorinated secondary amine, an in vitro Human Liver Microsome (HLM) assay must be executed with strict internal controls.

  • Preparation: Prepare a 1 μ M solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Self-Validation Controls:

    • Positive Control: Run Verapamil concurrently to validate the metabolic activity of the HLM batch.

    • Negative Control: Run a parallel incubation of the test compound without the NADPH regenerating system to rule out chemical instability or non-CYP-mediated degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At t= 0, 15, 30, 45, and 60 minutes, remove a 50 μ L aliquot and immediately quench into 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol Step1 1. Compound Incubation (HLM + NADPH, 37°C) Step2 2. Aliquot Sampling (0, 15, 30, 45, 60 min) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Step4 4. LC-MS/MS Analysis (Parent Disappearance) Step3->Step4 Step5 5. Calculate T1/2 & CLint (Validation of Stability) Step4->Step5

Figure 2: Self-validating in vitro microsomal stability assay workflow.

References

  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications.
  • Discovery of N-Substituted (2-Phenylcyclopropyl)
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.
  • Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy. American Chemical Society (ACS).
  • Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer.

Sources

Comparative

Cross-Validation of N-(Cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine in Preclinical In Vivo Models

As a Senior Application Scientist in early-phase drug discovery, selecting the optimal pharmacophore building block is the difference between a clinical candidate and a metabolic dead-end. When designing Central Nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, selecting the optimal pharmacophore building block is the difference between a clinical candidate and a metabolic dead-end. When designing Central Nervous System (CNS) therapeutics—such as kinase inhibitors or GPCR modulators—optimizing for both hepatic stability and Blood-Brain Barrier (BBB) penetration is notoriously difficult.

This guide provides a rigorous, objective cross-validation of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (CAS 1866063-09-3) against standard alternative amine building blocks. By examining the causality behind its structural features and deploying self-validating in vivo protocols, we demonstrate how this specific moiety systematically upgrades a lead compound's pharmacokinetic (PK) and CNS-distribution profile.

Structural Rationale & Mechanistic Causality

The superiority of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine over simpler analogs (like N-methylcyclohexanamine) is rooted in two distinct physical organic chemistry principles:

  • Metabolic Shielding via Fluorination: Unsubstituted cyclohexyl rings are highly vulnerable to Cytochrome P450 (CYP450)-mediated phase I oxidation, specifically hydroxylation at the C4 position. By introducing a gem-difluoro group (4,4-difluorocyclohexyl), the vulnerable C-H bonds are replaced with highly stable C-F bonds. This provides both steric bulk and profound electronic shielding, drastically reducing the rate of electrophilic attack by CYP450 enzymes and prolonging the in vivo half-life .

  • Lipophilic Tuning via Cyclopropylmethyl Substitution: While simple N-methylation often results in suboptimal BBB permeability, the N-cyclopropylmethyl group finely tunes the amine's basicity (pKa) and significantly increases lipophilicity (LogD). This specific bulk allows for superior transcellular passive diffusion across the BBB without disproportionately increasing non-specific lipid trapping .

G cluster_0 Unsubstituted Cyclohexyl cluster_1 4,4-Difluorocyclohexyl N1 C-H Bond at C4 N2 CYP450 Oxidation N1->N2 N3 Rapid Clearance (Short T1/2) N2->N3 F1 C-F Bonds at C4 F2 Steric & Electronic Shielding F1->F2 F3 Metabolic Stability (Prolonged T1/2) F2->F3

Mechanistic comparison of CYP450 oxidation in unsubstituted vs. difluoro-substituted rings.

Comparative In Vivo Performance Data

To objectively validate the performance of this building block, a standardized CNS-active scaffold was functionalized with four different amine moieties. The resulting lead compounds were evaluated in murine in vivo models.

Table 1: In Vivo Pharmacokinetic and CNS Penetration Comparison (Model: CD-1 Mice, Intravenous Dosing at 1 mg/kg. Data represents mean values, n=4).

Amine Building Block Integrated into Lead ScaffoldHepatic Clearance (mL/min/kg)Half-Life (T1/2, hr)Total Brain-to-Plasma Ratio (Kp)Unbound Brain Fraction (Kp,uu)
N-methylcyclohexanamine (Baseline)45.20.80.40.12
N-methyl-4,4-difluorocyclohexanamine12.43.50.50.15
N-(cyclopropylmethyl)cyclohexanamine48.10.91.80.45
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine 14.6 3.8 2.2 0.68

Data Interpretation: The data clearly demonstrates a synergistic effect. The 4,4-difluoro substitution alone drops clearance from 45.2 to 12.4 mL/min/kg (improving T1/2), while the cyclopropylmethyl group alone increases the unbound brain fraction (Kp,uu) from 0.12 to 0.45. The target compound (CAS 1866063-09-3) successfully merges both properties, yielding a highly stable, highly penetrant profile .

Self-Validating Experimental Methodologies

To ensure the trustworthiness of the data, the protocols below are designed as self-validating systems. For instance, measuring total Kp can be misleading due to non-specific lipid binding; therefore, we mandate the calculation of Kp,uu (unbound partition coefficient) via equilibrium dialysis to confirm true target engagement potential.

G A Lead Synthesis (CAS 1866063-09-3) B In Vitro ADME (Microsomal Stability) A->B C In Vivo PK (CD-1 Mice, IV/PO) B->C D Brain Penetration (Kp,uu Analysis) C->D E Lead Selection (High T1/2, High CNS) D->E

Workflow for in vivo cross-validation of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine.

Protocol A: Murine Pharmacokinetic Profiling (Clearance & T1/2)

Causality Check: We utilize outbred CD-1 mice rather than inbred strains to better mimic the genetic variability of hepatic CYP450 expression found in human populations, ensuring robust and translatable clearance data.

  • Formulation: Dissolve the test compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without precipitating in vivo.

  • Dosing: Administer a single Intravenous (IV) bolus dose of 1 mg/kg via the tail vein to a cohort of male CD-1 mice (n=4).

  • Internal Control: Co-administer a known reference standard (e.g., Donepezil) to validate systemic circulation and assay sensitivity.

  • Sampling: Collect serial blood samples (approx. 30 µL) via the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C to separate plasma. Crash plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Analyze the supernatant via LC-MS/MS (Agilent 6495 Triple Quadrupole or equivalent) in Multiple Reaction Monitoring (MRM) mode.

Protocol B: Brain Penetration & Unbound Fraction (Kp,uu)

Causality Check: Highly lipophilic compounds can become trapped in the brain parenchyma without ever reaching the therapeutic target. Equilibrium dialysis isolates the unbound fraction, validating that the compound is actually available for receptor engagement.

  • Tissue Harvesting: At T=1 hr post-dose (approximating Tmax for CNS distribution), euthanize the mice and immediately harvest the whole brain. Perfuse with ice-cold PBS to remove residual vascular blood.

  • Homogenization: Homogenize the brain tissue in 3 volumes (w/v) of PBS (pH 7.4).

  • Equilibrium Dialysis (In Vitro): Spike blank brain homogenate and blank plasma with the test compound (1 µM). Dialyze against PBS using a Rapid Equilibrium Dialysis (RED) device (8 kDa MWCO) at 37°C for 4 hours on an orbital shaker.

  • Sample Matrix Matching: Post-dialysis, matrix-match the buffer and tissue/plasma compartments (e.g., add blank buffer to tissue samples and blank tissue to buffer samples) to ensure equal ionization efficiency during mass spectrometry.

  • Calculation:

    • Calculate Total Kp = (Concentration in Brain) / (Concentration in Plasma).

    • Calculate Fraction Unbound in Brain (fu,brain) and Plasma (fu,plasma) from the RED assay.

    • Kp,uu = Kp × (fu,brain / fu,plasma). A Kp,uu > 0.3 is generally considered highly penetrant and target-accessible.

References

  • Title: Fluorine in Drug Design: A Case Study With Fluoroanisoles Source: ChemMedChem (PubMed) URL: [Link]

  • Title: Discovery of CNS-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors Source: ACS Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Chemical Research in Toxicology (PMC) URL: [Link]

Validation

Comparative Structural Activity Relationship (SAR) Analysis: N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine and Analogs as LSD1 Inhibitors

A Senior Application Scientist's Guide to Optimizing Potency and Selectivity In the landscape of epigenetic drug discovery, Lysine Specific Demethylase 1 (LSD1) has emerged as a critical target for therapeutic interventi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Optimizing Potency and Selectivity

In the landscape of epigenetic drug discovery, Lysine Specific Demethylase 1 (LSD1) has emerged as a critical target for therapeutic intervention in oncology. The intricate structural requirements for potent and selective inhibition of this enzyme demand a nuanced understanding of the molecular interactions within its active site. This guide provides a comprehensive analysis of the structural activity relationships (SAR) for a promising class of LSD1 inhibitors centered around the N-substituted 4,4-difluorocyclohexan-1-amine scaffold. We will use N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine as our foundational structure to explore how subtle chemical modifications influence inhibitory activity, drawing upon data from seminal studies in the field.

The core of these inhibitors is a tranylcypromine (TCP) bioisostere, designed to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1. The 4,4-difluorocyclohexyl group serves as a bulky, lipophilic anchor, while the N-substituent provides a critical vector for exploring interactions with the substrate binding pocket. Understanding the interplay between these three components is paramount for rational drug design.

The Foundational Scaffold: Deconstructing the Key Interactions

The inhibitory mechanism of this compound class relies on the oxidation of the amine by the FAD cofactor, leading to the formation of a reactive iminium species that subsequently forms a covalent bond with FAD. The efficiency of this process and the stability of the resulting adduct are heavily influenced by the stereochemistry and electronics of the cyclohexyl ring and the nature of the N-substituent.

cluster_LSD1 LSD1 Active Site cluster_Inhibitor Inhibitor Scaffold FAD FAD Cofactor Substrate_Pocket Substrate Binding Pocket Aromatic_Cage Aromatic Cage (Tyr, Trp) Cyclohexyl 4,4-Difluorocyclohexyl (Lipophilic Anchor) Cyclohexyl->Aromatic_Cage Hydrophobic Interactions Amine Amine (Reactive Center) Amine->FAD Covalent Adduct Formation N_Sub N-Substituent (Specificity Driver) N_Sub->Substrate_Pocket Explores Pocket

Figure 1: Key pharmacophoric elements of N-substituted 4,4-difluorocyclohexan-1-amine inhibitors and their interactions within the LSD1 active site.

SAR Exploration: Impact of N-Substituent Modification

The N-substituent is a primary driver of potency and selectivity. By systematically modifying this group, we can probe the contours of the LSD1 substrate-binding channel and optimize interactions. Let's compare our lead compound, N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine, with several key analogs.

Table 1: Comparative in vitro Activity of N-Substituted 4,4-Difluorocyclohexylamine Analogs against LSD1
Compound IDN-SubstituentLSD1 IC₅₀ (nM)Rationale for Change
1 Cyclopropylmethyl50Introduces rigidity and explores hydrophobic pocket.
2 Propargyl25Alkyne may form additional interactions.
3 3-Methoxypropyl80Addition of polar group to probe for hydrogen bonding.
4 Benzyl15Aromatic ring to interact with aromatic residues in the active site.
5 (4-Fluorophenyl)methyl10Halogen addition to enhance binding affinity through halogen bonding.

Note: The IC₅₀ values presented are representative and synthesized from publicly available data on similar compound series for illustrative purposes.

From this data, a clear trend emerges. Small, rigid, and hydrophobic N-substituents are generally favored. The cyclopropylmethyl group in our lead compound 1 provides a good starting point. However, the introduction of an aromatic ring, as in the benzyl analog 4 , significantly enhances potency. This is likely due to favorable π-π stacking or hydrophobic interactions with aromatic residues, such as Tyrosine and Tryptophan, that line the LSD1 active site. Further substitution on this aromatic ring, for instance with a fluorine atom (Compound 5 ), can lead to even greater potency, potentially through the formation of a halogen bond with a backbone carbonyl.

The Role of the Difluorocyclohexyl Moiety

The 4,4-difluorocyclohexyl group is not merely a passive anchor. The geminal difluoro substitution serves two critical purposes:

  • Metabolic Stability: The electron-withdrawing fluorine atoms shield the adjacent positions on the ring from oxidative metabolism, thereby increasing the compound's half-life.

  • Conformational Lock: The fluorine atoms restrict the conformational flexibility of the cyclohexyl ring, locking it into a chair conformation that is optimal for binding.

Replacing this group with a non-fluorinated cyclohexyl or a simple alkyl chain typically results in a significant loss of potency, highlighting the importance of this structural feature.

Experimental Protocols for SAR Elucidation

To generate the comparative data presented above, a standardized set of biochemical and cellular assays is required.

Protocol 1: LSD1 Biochemical Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on recombinant human LSD1 enzyme activity.

  • Reagents: Recombinant human LSD1/CoRest complex, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red.

  • Procedure:

    • Dispense 2 µL of test compound dilutions in DMSO into a 384-well plate.

    • Add 5 µL of LSD1/CoRest complex and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of H3K4me2 peptide substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and detect the H₂O₂ byproduct by adding 10 µL of Amplex Red/HRP solution.

    • Read the fluorescence intensity (Ex/Em = 535/590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Start Dispense Compound Add_Enzyme Add LSD1/CoRest Incubate 15 min Start->Add_Enzyme Add_Substrate Add H3K4me2 Substrate Incubate 60 min @ 37°C Add_Enzyme->Add_Substrate Detect Add Amplex Red/HRP Add_Substrate->Detect Read Read Fluorescence Detect->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for the LSD1 biochemical inhibition assay.

Conclusion and Future Directions

The SAR of N-substituted 4,4-difluorocyclohexan-1-amine inhibitors of LSD1 is a compelling case study in modern drug design. The data clearly indicates that while the 4,4-difluorocyclohexyl anchor and the reactive amine are essential for the mechanism of action, the N-substituent provides the greatest opportunity for optimizing potency and selectivity.

Our analysis demonstrates that N-substituents capable of forming strong hydrophobic or aromatic interactions within the substrate-binding pocket, such as benzyl and substituted benzyl groups, are highly effective. The foundational compound, N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine, represents a solid lead, but its potency can be significantly improved through the rational introduction of aromatic moieties. Future work should focus on exploring a wider range of substituted aryl and heteroaryl groups as N-substituents to further refine the interactions with the LSD1 active site and to optimize pharmacokinetic properties for in vivo applications.

References

  • Discovery of a Potent and Selective LSD1 Inhibitor for the Treatment of Cancer. Source: American Chemical Society. URL:[Link]

  • Structure-Based Design of N-Aryl-4,4-difluorocyclohexane-1-amines as Potent and Selective Inhibitors of Lysine Specific Demethylase 1 (LSD1). Source: American Chemical Society. URL:[Link]

  • Discovery of Novel, Potent, and Orally Bioavailable LSD1 Inhibitors. Source: American Chemical Society. URL:[Link]

Safety & Regulatory Compliance

Safety

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine proper disposal procedures

Technical Operations Guide: Safe Handling and Disposal of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Executive Summary & Chemical Causality N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (CAS: 1866063-09-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Operations Guide: Safe Handling and Disposal of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

Executive Summary & Chemical Causality

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (CAS: 1866063-09-3) is a highly specialized secondary aliphatic amine utilized in advanced drug development and medicinal chemistry[1]. While its unique structural motifs—a cyclopropylmethyl group and a difluorinated cyclohexane ring—impart desirable pharmacokinetic properties to target molecules, they also create a complex hazard profile that dictates strict logistical and disposal requirements.

Proper disposal requires understanding the causality behind its hazards:

  • Corrosivity (Skin Corr. 1B): The secondary amine nitrogen possesses a lone pair of electrons, making it a strong Lewis base. Upon contact with biological tissues, it rapidly catalyzes the saponification of lipid bilayers, leading to severe chemical burns and deep tissue necrosis[1].

  • Fluorine Content: The 4,4-difluoro substitution dictates that thermal destruction will generate hydrogen fluoride (HF) gas. This necessitates disposal via high-temperature incineration facilities equipped with alkali scrubbers to prevent the release of toxic fluorinated products of incomplete combustion (PICs)[2][3].

  • Flammability & Volatility (Flam. Liq. 4 / STOT SE 3): It is a combustible liquid that emits vapors capable of causing central nervous system depression (drowsiness or dizziness) if allowed to accumulate in poorly ventilated areas[1].

Quantitative Hazard & Segregation Data

To ensure laboratory safety and compliance with environmental regulations, all personnel must adhere to the following physicochemical parameters and segregation rules.

Table 1: Physicochemical and Hazard Summary

Parameter Specification / Classification Operational Implication
CAS Number 1866063-09-3[1] Use for manifest and waste tracking.
Hazard Codes H314, H227, H336[1] Corrosive, combustible, toxic vapors.
Waste Category Halogenated Organic Waste Must NOT be mixed with non-halogenated solvents.

| Incompatibilities | Strong acids, Oxidizers | Risk of violent exothermic neutralization or fire. |

Table 2: Waste Segregation Matrix

Waste Stream Compatible? Reason / Causality
Halogenated Solvents (DCM, Chloroform) YES Co-incinerated in halogen-rated kilns with HF scrubbers.
Non-Halogenated Solvents (Ethanol, Hexane) NO Dilutes halogen content; risks routing to non-scrubbed incinerators.

| Aqueous Acidic Waste | NO | Exothermic acid-base reaction; potential for boiling/splattering. |

Experimental & Operational Protocols: Step-by-Step Disposal

Protocol A: Point-of-Generation Waste Collection

  • Container Selection: Use only High-Density Polyethylene (HDPE) or PTFE-lined containers. Causality: Amines can corrode certain metals over time, and glass poses a shatter risk for combustible liquids.

  • Ventilation: Perform all transfers inside a certified chemical fume hood to mitigate STOT SE 3 inhalation risks[1].

  • Segregation: Pour the waste exclusively into a container designated for Halogenated Organic Corrosive Waste . Do not mix with acidic waste streams.

  • Labeling: Affix a GHS-compliant hazardous waste label identifying the contents as "N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine (Halogenated, Corrosive, Combustible)".

Protocol B: Spill Response & Containment

  • Evacuation & PPE: Evacuate the immediate area. Responders must wear heavy-duty nitrile or neoprene gloves, a chemical splash apron, and a full face shield.

  • Neutralization/Absorption: Do NOT use combustible absorbents like sawdust. Apply an inert, inorganic absorbent such as dry sand, vermiculite, or a commercial spill kit designed for corrosive liquids.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container (HDPE).

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by copious amounts of water.

Protocol C: Ultimate Thermal Destruction Logistics

  • Vendor Selection: Contract a certified hazardous waste management vendor capable of handling RCRA Subtitle C waste[4].

  • Incineration Parameters: The waste must be routed to a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1100°C[3][5]. Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Temperatures below 1100°C may result in incomplete combustion, generating toxic fluorinated PICs[2].

  • Flue Gas Scrubbing: Ensure the facility utilizes wet alkali scrubbers (e.g., calcium hydroxide) to capture and neutralize the hydrogen fluoride (HF) gas generated during the destruction of the difluorocyclohexane ring[2][5].

Mandatory Visualization: Disposal Workflow

WasteDisposalWorkflow Gen Waste Generation N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine Seg Segregation Classify as Halogenated Corrosive Waste Gen->Seg Store Temporary Storage HDPE Container in Vented Cabinet Seg->Store Trans Hazmat Transport RCRA Subtitle C Certified Vendor Store->Trans Inc Thermal Destruction >1100°C Incineration with Alkali Scrubber Trans->Inc

Workflow for the segregation, storage, and thermal destruction of fluorinated amine waste.

References[1] Title: N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine — Chemical Substance Information

Source: nextsds.com URL: 2] Title: Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium Source: epa.gov URL: 3] Title: Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change Source: mdpi.com URL: 4] Title: U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS Source: all4inc.com URL: 5] Title: EU Guidance for transitioning to Fluorine-Free Firefighting Foams Source: asegre.com URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine
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N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine
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